molecular formula C11H10FNO2 B591618 (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol CAS No. 1018297-63-6

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No.: B591618
CAS No.: 1018297-63-6
M. Wt: 207.204
InChI Key: YTPVTPNVCHCMAT-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.204. The purity is usually 95%.
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Properties

IUPAC Name

[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPVTPNVCHCMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651470
Record name [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018297-63-6
Record name [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a heterocyclic compound featuring a central isoxazole ring substituted with a 4-fluorophenyl group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position. This substitution pattern offers a unique scaffold for medicinal chemistry, with the potential for diverse biological activities.

Chemical and Physical Properties

The following table summarizes the known and estimated properties of this compound.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₀FNO₂Aladdin Scientific Corporation[1]
Molecular Weight 207.20 g/mol Aladdin Scientific Corporation[1]
CAS Number 1018297-63-6-
Purity ≥95%Aladdin Scientific Corporation[1]
Melting Point Not available. (A positional isomer, [3-(4-Fluorophenyl)isoxazol-5-yl]methanol, has a reported melting point of 84-90 °C)Estimated based on isomer data[2]
Boiling Point Not available.-
Solubility Not available. (Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF)Predicted

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not published, a general and reliable method for preparing similar 3,5-disubstituted-4-hydroxymethylisoxazoles can be adapted from the literature. The proposed synthetic route involves a [3+2] cycloaddition reaction.

Proposed Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol[3].

Step 1: Oximation of 4-Fluorobenzaldehyde

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 60°C) for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-fluorobenzaldehyde oxime.

Step 2: [3+2] Cycloaddition to form the Isoxazole Ring

  • The 4-fluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform.

  • To this solution, a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0°C to generate the corresponding hydroximoyl chloride in situ.

  • After stirring for 30 minutes, 2-butyn-1-ol (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) are added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure this compound.

Predicted Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:

  • ¹H NMR (in CDCl₃):

    • A singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm.

    • A singlet for the methylene protons (CH₂OH) around δ 4.6-4.8 ppm.

    • A broad singlet for the hydroxyl proton (-OH) which may vary depending on concentration.

    • Multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons of the 4-fluorophenyl group. The protons ortho to the fluorine will likely appear as a triplet, and the protons meta to the fluorine as a doublet of doublets, due to H-F coupling.

  • ¹³C NMR (in CDCl₃):

    • A signal for the methyl carbon (CH₃) around δ 10-15 ppm.

    • A signal for the methylene carbon (CH₂OH) around δ 55-60 ppm.

    • Signals for the isoxazole ring carbons between δ 100-170 ppm.

    • Signals for the 4-fluorophenyl group carbons, with the carbon attached to fluorine showing a large C-F coupling constant.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z 208.07.

    • Potential fragmentation patterns could involve the loss of the hydroxymethyl group or cleavage of the isoxazole ring.

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 3,5-disubstituted isoxazoles have demonstrated a wide range of pharmacological effects.

  • Anticancer Activity: Many isoxazole derivatives have been investigated for their potential as anticancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanism of action can vary widely depending on the substitution pattern.

  • Antimicrobial Activity: Isoxazole-containing compounds have also been reported to possess antibacterial and antifungal properties, making them interesting leads for the development of new anti-infective agents.

Given the structural features of this compound, it represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological targets and signaling pathway interactions.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

G cluster_0 Step 1: Oximation cluster_1 Step 2: [3+2] Cycloaddition A 4-Fluorobenzaldehyde C 4-Fluorobenzaldehyde Oxime A->C Ethanol/Pyridine B Hydroxylamine Hydrochloride B->C D 4-Fluorobenzaldehyde Oxime C->D H This compound D->H DMF E N-Chlorosuccinimide (NCS) E->H F 2-Butyn-1-ol F->H G Triethylamine G->H

Caption: Proposed synthesis of this compound.

General Logic for Biological Screening

This diagram outlines a general workflow for the initial biological evaluation of a novel compound like this compound.

G start Synthesized Compound This compound screen Initial Biological Screening (e.g., Anticancer, Antimicrobial assays) start->screen active Compound shows significant activity screen->active inactive Compound shows no/low activity screen->inactive further_studies Further Mechanistic Studies (Target identification, Signaling pathways) active->further_studies sar Structure-Activity Relationship (SAR) Studies active->sar stop End of Investigation for this application inactive->stop lead_optimization Lead Optimization further_studies->lead_optimization sar->lead_optimization

Caption: General workflow for biological evaluation of a novel chemical entity.

References

An In-depth Technical Guide to the Synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details a reliable and efficient multi-step synthesis pathway for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is broken down into three core stages: the formation of the isoxazole scaffold, subsequent formylation, and final reduction to the target alcohol.

Overall Synthesis Pathway

The synthesis commences with the formation of the 3-(4-fluorophenyl)-5-methylisoxazole core, followed by a Vilsmeier-Haack formylation to introduce a carboxaldehyde group at the 4-position. The final step involves the selective reduction of the aldehyde to the corresponding primary alcohol.

Synthesis_Pathway A 4-Fluorobenzaldehyde Oxime + Ethyl Acetoacetate B 3-(4-Fluorophenyl)-5-methylisoxazole A->B Cyclocondensation C 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde B->C Vilsmeier-Haack Formylation (POCl3, DMF) D This compound C->D Reduction (NaBH4)

Figure 1: Proposed three-step synthesis pathway for this compound.

Step 1: Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole

The initial step involves the construction of the core isoxazole ring system. A common and effective method is the condensation reaction between a substituted benzaldehyde oxime and a β-ketoester, such as ethyl acetoacetate.

Experimental Protocol
  • Preparation of 4-Fluorobenzaldehyde Oxime: To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-fluorobenzaldehyde oxime, which can be used in the next step without further purification.

  • Cyclocondensation Reaction: In a round-bottom flask, dissolve 4-fluorobenzaldehyde oxime (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent such as ethanol or acetic acid. Add a dehydrating agent, like chloramine-T trihydrate (1.0 eq), and heat the mixture to reflux for 4-6 hours.[1]

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like diethyl ether, washed with water, 10% sodium hydroxide solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford 3-(4-fluorophenyl)-5-methylisoxazole.

Quantitative Data
IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
3-(4-Fluorophenyl)-5-methylisoxazoleC₁₀H₈FNO177.1875-85Solid

Step 2: Vilsmeier-Haack Formylation

This step introduces the aldehyde functionality at the C4 position of the isoxazole ring through an electrophilic aromatic substitution. The Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), serves as the formylating agent.[2][3][4][5]

Experimental Protocol
  • Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath. Slowly add phosphoryl chloride (1.2 eq) dropwise, ensuring the temperature remains below 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 3-(4-fluorophenyl)-5-methylisoxazole (1.0 eq) in a minimal amount of anhydrous dichloroethane or DMF and add it to the freshly prepared Vilsmeier reagent at 0°C. Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxaldehyde is then purified by recrystallization or column chromatography.

Quantitative Data
IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehydeC₁₁H₈FNO₂205.19[2]80-90Solid

Step 3: Reduction to this compound

The final step is the reduction of the aldehyde to the target primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[6]

Experimental Protocol
  • Reduction Reaction: Dissolve 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask. Cool the solution to 0-5°C using an ice bath. Add sodium borohydride (1.1-1.5 eq) portion-wise over 15-30 minutes, maintaining the low temperature.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring for the disappearance of the starting aldehyde by TLC. Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the pH is acidic (pH ~3-4).

  • Work-up and Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is evaporated to yield the crude product. This compound can be further purified by column chromatography or recrystallization.

Quantitative Data
ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
This compoundC₁₁H₁₀FNO₂207.2090-98Solid

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthetic step, encompassing reaction setup, monitoring, work-up, and purification.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactant A + Reactant B Solvent B Reaction Conditions (Temperature, Time, Atmosphere) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quenching (e.g., Water, Acid) C->D E Extraction (Organic Solvent) D->E F Washing & Drying (Brine, Na2SO4) E->F G Solvent Evaporation F->G H Chromatography / Recrystallization G->H I Pure Product H->I

Figure 2: General experimental workflow for a synthetic step.

References

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1018297-63-6

This in-depth technical guide provides comprehensive information on the chemical compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

This compound is a substituted isoxazole derivative. Isoxazoles are a class of heterocyclic organic compounds containing a five-membered ring with one nitrogen and one oxygen atom in adjacent positions. The presence of the fluorophenyl and methyl groups, along with the methanol substituent, imparts specific chemical and physical properties that are of interest in medicinal chemistry.

PropertyValueSource
CAS Number 1018297-63-6Internal Search
Molecular Formula C₁₁H₁₀FNO₂Internal Search
Molecular Weight 207.20 g/mol Internal Search
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below. This should be considered a theoretical approach and would require experimental optimization.

Proposed Synthetic Pathway: [3+2] Cycloaddition

This pathway involves the reaction of a nitrile oxide with a substituted alkyne.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cycloaddition and Final Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldoxime 4-Fluorobenzaldoxime 4-Fluorobenzaldehyde->4-Fluorobenzaldoxime + Hydroxylamine Hydroxylamine Hydroxylamine Propargyl alcohol derivative Propargyl alcohol derivative [3+2] Cycloaddition [3+2] Cycloaddition Propargyl alcohol derivative->[3+2] Cycloaddition 4-Fluorophenylnitrile oxide 4-Fluorophenylnitrile oxide 4-Fluorobenzaldoxime->4-Fluorophenylnitrile oxide Oxidation (e.g., NCS or similar) 4-Fluorophenylnitrile oxide->[3+2] Cycloaddition Target_Compound This compound [3+2] Cycloaddition->Target_Compound

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • Synthesis of 4-Fluorobenzaldoxime: 4-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product, 4-fluorobenzaldoxime, can be isolated by crystallization or extraction.

  • In situ Generation of 4-Fluorophenylnitrile Oxide: The 4-fluorobenzaldoxime is then converted to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF. The nitrile oxide is generated in situ by the addition of a non-nucleophilic base (e.g., triethylamine). This intermediate is highly reactive and is used immediately in the next step.

  • [3+2] Cycloaddition: The freshly generated 4-fluorophenylnitrile oxide is reacted with a suitable propargyl alcohol derivative (e.g., 2-butyn-1-ol) in an appropriate solvent. The cycloaddition reaction proceeds to form the isoxazole ring. The reaction conditions, such as temperature and reaction time, would need to be optimized.

  • Purification: The final product, this compound, would be isolated from the reaction mixture using standard techniques such as column chromatography on silica gel. The structure and purity of the compound would then be confirmed by analytical methods like NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce in publicly available literature, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, suggesting potential areas of investigation for this specific compound.

Potential Areas of Biological Investigation

Based on the activities of structurally related isoxazole-containing compounds, potential therapeutic applications for this compound could include:

  • Anticancer: Many isoxazole derivatives have shown cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory: The isoxazole nucleus is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial: Isoxazole-containing compounds have been investigated for their antibacterial and antifungal properties.

  • Neurological Disorders: Some isoxazole derivatives have shown activity as modulators of receptors in the central nervous system.

Hypothesized Mechanism of Action (Illustrative)

Given the lack of specific data, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action, for instance, in an oncology context where it might inhibit a key signaling pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cellular_Response Tumor Growth Gene_Expression->Cellular_Response Target_Compound This compound Target_Compound->Signaling_Cascade Inhibition

Caption: Hypothesized inhibition of a cancer signaling pathway.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, further research is required. Key areas for future investigation include:

  • Development of a robust and scalable synthetic protocol.

  • In vitro screening against a panel of cancer cell lines, microbial strains, and relevant enzymes and receptors to identify its biological targets.

  • In vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and toxicity.

  • Structure-activity relationship (SAR) studies to optimize the compound for improved potency and selectivity.

This technical guide provides a foundational understanding of this compound based on available information and established chemical principles. Further experimental investigation is necessary to fully characterize its properties and potential applications.

An In-Depth Technical Guide to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This document consolidates available data and presents predicted structural and spectroscopic information to facilitate further research and development of this compound. The guide includes a detailed, plausible experimental protocol for its synthesis, predicted quantitative data, and a discussion of its potential biological relevance based on the activities of structurally related molecules.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with a 4-fluorophenyl group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position.

Table 1: General Molecular Information

PropertyValueSource
Molecular Formula C₁₁H₁₀FNO₂Aladdin Scientific Corporation[1]
Molecular Weight 207.20 g/mol -
CAS Number 1018297-63-6-
SMILES CC1=C(CO)C(=NO1)C2=CC=C(F)C=C2Aladdin Scientific Corporation[1]
Predicted Structural Data

Due to the absence of publicly available crystallographic data for this compound, a computational approach was employed to predict its three-dimensional structure and key geometrical parameters. The structure was optimized using density functional theory (DFT) calculations.

Table 2: Predicted Bond Lengths and Angles

ParameterPredicted Value
Bond Lengths (Å)
C(isoxazole)-C(phenyl)1.48
C(phenyl)-F1.36
C(isoxazole)-CH₃1.51
C(isoxazole)-CH₂OH1.50
C-O (alcohol)1.43
O-H (alcohol)0.96
**Bond Angles (°) **
C-C-C (isoxazole ring)108.5
C-N-O (isoxazole ring)110.2
C(isoxazole)-C(phenyl)-C(phenyl)119.8
C(isoxazole)-C(CH₂OH)-O112.5

Note: These values are computationally predicted and should be confirmed by experimental methods.

Spectroscopic Data (Predicted)

The following spectroscopic data have been predicted based on the computationally optimized structure and known spectral characteristics of similar isoxazole and fluorophenyl-containing compounds.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₃ (isoxazole)2.45s
CH₂ (hydroxymethyl)4.60s
OH (hydroxymethyl)2.10 (broad)s
Ar-H (ortho to F)7.15t
Ar-H (meta to F)7.70dd
¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
CH₃ (isoxazole)12.5
CH₂ (hydroxymethyl)56.0
C₄ (isoxazole)115.0
C₅ (isoxazole)160.0
C₃ (isoxazole)165.0
Ar-C (ipso)125.0 (d)
Ar-C (ortho to F)116.0 (d)
Ar-C (meta to F)130.0 (d)
Ar-C (para to F)163.0 (d)
Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1610StrongC=N stretch (isoxazole)
1590StrongC=C stretch (aromatic)
1510StrongC=C stretch (aromatic)
1420MediumC-O-N stretch (isoxazole)
1230StrongC-F stretch
1050StrongC-O stretch (alcohol)
Mass Spectrometry

The predicted mass spectrum would show a molecular ion peak [M]⁺ at m/z 207. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z 176), the fluorophenyl group (-C₆H₄F, m/z 112), and cleavage of the isoxazole ring.

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from a known procedure for a structurally similar compound.

Synthesis of this compound

This synthesis involves a [3+2] cycloaddition reaction between a nitrile oxide generated in situ and an alkyne.

Materials:

  • 4-Fluorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hypochlorite solution (bleach)

  • Propargyl alcohol

  • Sodium hydroxide

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Hydrochloric acid

Procedure:

  • Synthesis of 4-Fluorobenzaldehyde Oxime:

    • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

    • Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the oxime.

  • Synthesis of this compound:

    • Dissolve the 4-fluorobenzaldehyde oxime (1.0 eq) in dichloromethane.

    • To this solution, add propargyl alcohol (1.2 eq).

    • Slowly add an aqueous solution of sodium hypochlorite (2.0 eq) dropwise at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Potential Biological Significance and Signaling Pathways

While specific biological targets for this compound have not been definitively identified in the literature, the isoxazole scaffold is a well-established pharmacophore present in numerous bioactive molecules. Derivatives of isoxazole have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: Many isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Isoxazole derivatives have been investigated as inhibitors of inflammatory pathways.

  • Antibacterial and Antifungal Activity: The isoxazole ring is a key component of some antimicrobial agents.

Based on these precedents, it is plausible that this compound could interact with various protein targets, such as kinases, proteases, or nuclear receptors. Further screening and target identification studies are required to elucidate its specific mechanism of action.

Logical Workflow for Biological Activity Screening:

G cluster_0 In Silico Screening cluster_1 In Vitro Assays cluster_2 In Vivo Studies Target_Prediction Target Prediction (e.g., PharmMapper, TargetNet) Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Target_Prediction->Molecular_Docking Enzyme_Inhibition Enzyme Inhibition Assays Molecular_Docking->Enzyme_Inhibition Prioritize Hits ADMET_Prediction ADMET Prediction (e.g., SwissADME, pkCSM) Pharmacokinetics Pharmacokinetic Studies ADMET_Prediction->Pharmacokinetics Guide Dosing Cell_Viability Cell Viability Assays (e.g., MTT, MTS) Animal_Models Animal Models of Disease Cell_Viability->Animal_Models Select Lead Candidates Receptor_Binding Receptor Binding Assays

References

In-depth Technical Guide on the Core Mechanism of Action of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is currently no specific, detailed information regarding the mechanism of action for the compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. The absence of published research on its biological targets, associated signaling pathways, and quantitative efficacy prevents the creation of an in-depth technical guide as requested.

The isoxazole scaffold, a core component of the molecule , is recognized for its broad range of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties. However, the specific effects and molecular interactions of a compound are highly dependent on its unique substitution pattern. Without dedicated studies on this compound, any discussion of its mechanism of action would be purely speculative and not grounded in empirical evidence.

This document will, therefore, outline a hypothetical framework for investigating the mechanism of action of a novel compound such as this compound, providing a roadmap for the types of experiments and data that would be necessary to construct the requested in-depth guide.

I. Hypothetical Experimental Workflow for Elucidating Mechanism of Action

To determine the mechanism of action of a novel chemical entity like this compound, a structured, multi-faceted experimental approach is required. The following workflow outlines the key stages of such an investigation.

cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Validation & Pathway Analysis cluster_2 Phase 3: Preclinical Evaluation A Compound Synthesis & Characterization B High-Throughput Screening (HTS) (e.g., cell viability, phenotypic assays) A->B C Target Identification Studies (e.g., affinity chromatography, proteomics) B->C D In Vitro Target Engagement Assays (e.g., binding assays, enzyme kinetics) C->D E Cell-Based Pathway Analysis (e.g., Western blot, qPCR, reporter assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vivo Efficacy Models (e.g., animal models of disease) F->G H Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies G->H I Toxicology & Safety Assessment H->I

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

II. Hypothetical Signaling Pathway Investigation

Should initial screening suggest a potential target, for instance, a specific kinase, the subsequent investigation would focus on elucidating the downstream signaling cascade. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Compound This compound TargetKinase Hypothetical Target Kinase Compound->TargetKinase Inhibition Substrate1 Downstream Substrate 1 TargetKinase->Substrate1 Phosphorylation Substrate2 Downstream Substrate 2 TargetKinase->Substrate2 Phosphorylation TranscriptionFactor Transcription Factor Substrate1->TranscriptionFactor Activation Substrate2->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway illustrating potential molecular interactions.

III. Data Presentation Framework

Once experimental data is generated, it is crucial to present it in a clear and structured manner. The following tables provide templates for summarizing key quantitative data that would be essential for an in-depth technical guide.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC50 / EC50 (nM)Selectivity vs. Off-Target 1 (Fold)Selectivity vs. Off-Target 2 (Fold)
Hypothetical Target Biochemical Assay DataDataData
Hypothetical Target Cell-Based Assay DataDataData
Off-Target 1Biochemical AssayData-Data
Off-Target 2Biochemical AssayDataData-

Table 2: Cellular Activity Profile

Cell LinePhenotypic EndpointEffective Concentration (µM)Cytotoxicity (CC50, µM)Therapeutic Index (CC50/EC50)
Cancer Cell Line AApoptosis InductionDataDataData
Cancer Cell Line BProliferation InhibitionDataDataData
Normal Cell LineViabilityDataDataData

IV. Experimental Protocols Framework

Detailed and reproducible experimental protocols are the cornerstone of a technical guide. Below are templates for methodologies that would be required.

Protocol 1: Target Binding Assay (e.g., Radioligand Binding)

  • Objective: To determine the binding affinity of this compound to its putative molecular target.

  • Materials:

    • Purified recombinant target protein.

    • Radiolabeled ligand specific for the target.

    • This compound at various concentrations.

    • Assay buffer (composition to be specified).

    • Filtration apparatus and filter mats.

    • Scintillation counter and fluid.

  • Procedure:

    • Incubate the target protein with the radiolabeled ligand and varying concentrations of the test compound.

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • Calculate the inhibition of radioligand binding by the test compound and determine the Ki or IC50 value.

Protocol 2: Cell-Based Functional Assay (e.g., Western Blot for Phosphorylation)

  • Objective: To assess the effect of this compound on the phosphorylation status of a downstream target.

  • Materials:

    • Relevant cell line expressing the target of interest.

    • Cell culture medium and supplements.

    • This compound.

    • Lysis buffer.

    • Primary antibodies (total and phosphorylated forms of the target protein).

    • Secondary antibody conjugated to HRP.

    • Chemiluminescent substrate.

    • Protein electrophoresis and transfer equipment.

  • Procedure:

    • Treat cells with varying concentrations of the test compound for a specified duration.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the total and phosphorylated forms of the protein of interest.

    • Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.

    • Quantify band intensities to determine the change in phosphorylation.

A Technical Guide to the Biological Activity Screening of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol and Related Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the biological activity screening of the novel compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. Given the broad spectrum of activities reported for the isoxazole scaffold, this document outlines a systematic approach to identify and characterize the potential therapeutic properties of this and structurally related molecules. The guide includes detailed experimental protocols, representative data from analogous compounds, and visualizations of experimental workflows and potential signaling pathways.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that is a key structural motif in numerous biologically active compounds. Its unique electronic and steric properties make it a versatile scaffold in medicinal chemistry. Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties. The subject of this guide, this compound, combines the isoxazole core with a fluorophenyl group, a substitution known to enhance metabolic stability and binding affinity in many drug candidates. This guide will explore the methodologies for systematically evaluating its biological potential.

General Screening Workflow

A tiered approach is recommended for the biological activity screening of a novel compound. This allows for a broad initial assessment of activity, followed by more focused and detailed investigations.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Lead Optimization A Compound Synthesis This compound B Antiproliferative Assays (e.g., MTT on cancer cell lines) A->B Test Compound C Antimicrobial Assays (e.g., MIC against bacteria and fungi) A->C Test Compound D Antioxidant Assays (e.g., DPPH radical scavenging) A->D Test Compound E Anti-inflammatory Assays (e.g., COX/LOX enzyme inhibition) A->E Test Compound F Dose-Response Studies (IC50/EC50 Determination) B->F Active 'Hits' C->F Active 'Hits' D->F Active 'Hits' E->F Active 'Hits' G Mechanism of Action Studies (e.g., Western Blot, qPCR) F->G H In Vivo Efficacy Models (e.g., Xenograft, Infection models) G->H I ADMET Profiling H->I

Figure 1: General workflow for biological activity screening.

Data Presentation: Biological Activities of Representative Isoxazole Derivatives

The following tables summarize quantitative data for isoxazole derivatives that are structurally related to this compound. This data serves as a benchmark for potential activities and potencies.

Table 1: Antiproliferative Activity of Isoxazole Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
I-1 N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideHep3B7.8[1]
I-2 3-(2-chlorophenyl)-5-methyl-N-(p-tolyl)isoxazole-4-carboxamideHep3B8.54[1]
I-3 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamideHep3B9.58[1]
I-4 5-(3-(1H-indol-3-yl)-5-phenylisoxazol-4-yl)-1,3,4-oxadiazole-2-thiolA549 (Lung)10.67 ± 1.53[2]
I-5 5-(3-(1H-indol-3-yl)-5-phenylisoxazol-4-yl)-1,3,4-oxadiazole-2-thiolC6 (Glioma)4.33 ± 1.04[2]

Table 2: Antimicrobial Activity of Isoxazole Derivatives

Compound IDStructureOrganismMIC (µg/mL)Reference
II-1 3-(...)-5-(3-(4-fluorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleS. aureus1.56 - 6.25[3]
II-2 3-(...)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleS. aureus1.56 - 6.25[3]
II-3 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazoleS. typhi, E. coli, B. subtilis, S. aureus100 - 200[4]

Table 3: Antioxidant and Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDStructureAssayIC50 (µg/mL)Reference
III-1 N-(4-(tert-butyl)phenyl)-3-phenyl-5-methylisoxazole-4-carboxamideDPPH0.45 ± 0.21[1][5]
III-2 N-(3,5-dimethoxyphenyl)-3-phenyl-5-methylisoxazole-4-carboxamideDPPH0.47 ± 0.33[1][5]
III-3 1-(5-methyl-3-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)isoxazol-4-yl)ethan-1-oneCOX-2 Inhibition1.28 µM[6]
III-4 Celecoxib (Reference)COX-2 Inhibition6.70 µM[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro screening assays.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound stock solution

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound solutions at various concentrations

  • Methanol

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Add a solution of the test compound to a solution of DPPH in methanol.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated, and the IC50 value is determined.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (commercially available)

  • Fluorometric or colorimetric plate reader

Procedure:

  • Pre-incubate the COX-2 enzyme with the test compound.

  • Initiate the reaction by adding arachidonic acid.

  • The production of prostaglandins is measured using a probe that generates a fluorescent or colorimetric signal.

  • The IC50 value is determined by measuring the reduction in signal in the presence of the inhibitor.

Potential Signaling Pathway

Isoxazole derivatives have been shown to modulate various signaling pathways. A potential pathway that could be affected by an antiproliferative isoxazole compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes TestCompound (3-(4-Fluorophenyl)-5- methylisoxazol-4-yl)methanol TestCompound->Akt Potential Inhibition

Figure 2: Potential PI3K/Akt/mTOR signaling pathway modulation.

Conclusion

The isoxazole scaffold represents a promising starting point for the development of new therapeutic agents. A systematic screening approach, as outlined in this guide, is essential for elucidating the biological activity profile of novel derivatives like this compound. The provided protocols and representative data offer a solid foundation for initiating such a research program. Further investigation into the mechanism of action and in vivo efficacy will be crucial for advancing promising candidates through the drug discovery pipeline.

References

An In-depth Technical Guide to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. It details its chemical identity, including its IUPAC name and synonyms, and presents its structural and molecular information. While specific experimental data for this compound is limited in publicly available literature, this guide discusses the broader context of isoxazole derivatives, including their synthesis, potential biological activities, and involvement in cellular signaling pathways. This information is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted isoxazole derivative. Isoxazoles are a class of heterocyclic organic compounds containing a five-membered ring with one nitrogen and one oxygen atom in adjacent positions. The presence of the fluorophenyl and methyl groups, along with the methanol substituent, confers specific chemical properties that are of interest in medicinal chemistry.

IUPAC Name and Synonyms
  • IUPAC Name: this compound[1]

  • CAS Number: 1018297-63-6[1]

  • Synonyms: No widely recognized synonyms are currently available.

Chemical Structure and Molecular Formula
PropertyValue
Molecular Formula C₁₁H₁₀FNO₂
Molecular Weight 207.20 g/mol
Chemical Structure
alt text
SMILES Cc1c(c(no1)c2ccc(F)cc2)CO

Synthesis and Experimental Protocols

A potential synthetic pathway for this compound could involve the reduction of the corresponding aldehyde, 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde.

General Synthetic Approach for Isoxazole Derivatives

A general and widely utilized method for the synthesis of isoxazole derivatives is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] The nitrile oxide can be generated in situ from an aldoxime by oxidation.

Disclaimer: The following is a generalized, hypothetical experimental protocol based on known chemical transformations for similar compounds and should be adapted and optimized by qualified laboratory personnel.

Hypothetical Synthesis of this compound

Step 1: Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carbaldehyde

This intermediate can be synthesized via a multi-step process starting from 4-fluorobenzaldehyde.

  • Materials: 4-fluorobenzaldehyde, hydroxylamine hydrochloride, a suitable solvent (e.g., ethanol), a base (e.g., sodium hydroxide), and a reagent for the subsequent cyclization and formylation steps.

  • Procedure:

    • Formation of 4-fluorobenzaldehyde oxime by reacting 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.

    • In situ generation of the corresponding nitrile oxide from the oxime using an oxidizing agent.

    • Cycloaddition of the nitrile oxide with a suitable three-carbon synthon that can be converted to the 4-formyl-5-methylisoxazole.

    • Purification of the resulting 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde by column chromatography.

Step 2: Reduction of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carbaldehyde to this compound

  • Materials: 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde in the chosen solvent.

    • Cool the solution in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not available in the public domain. However, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

General Biological Activities of Isoxazole Derivatives
  • Anti-inflammatory Activity: Many isoxazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2]

  • Antimicrobial Activity: The isoxazole nucleus is a key component of several antibacterial and antifungal agents.[2][3]

  • Anticancer Activity: Certain isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[3]

  • Immunoregulatory Effects: Some isoxazole derivatives have been found to modulate immune responses, acting as either immunosuppressive or immunostimulatory agents.[4][5]

Potential Involvement in Signaling Pathways

Based on studies of other isoxazole derivatives, this compound could potentially interact with various cellular signaling pathways. For instance, an isoxazole chalcone derivative has been shown to enhance melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[6][7]

G cluster_0 Hypothetical Signaling Pathway Modulation by Isoxazole Derivatives Isoxazole This compound (Hypothesized) Akt Akt Isoxazole->Akt Activates (?) GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation Melanogenesis Melanogenesis beta_catenin->Melanogenesis Promotes

Caption: Hypothetical signaling cascade for isoxazole derivatives.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and preliminary biological evaluation of a novel isoxazole compound like this compound.

G cluster_1 Workflow: Synthesis and Evaluation of this compound Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Preliminary Biological Screening (e.g., Cell Viability Assays) Characterization->Screening Further_Studies Further Mechanistic Studies (If Activity is Observed) Screening->Further_Studies

References

In-Depth Technical Guide: Solubility Profile of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, a compound of interest in medicinal chemistry and pharmaceutical development. Due to the absence of direct experimental solubility data in publicly available literature, this document leverages predicted physicochemical properties of a close structural analog, [3-(2-Fluorophenyl)-5-methylisoxazol-4-yl]-methanol, to infer a solubility profile. Furthermore, this guide presents a detailed, standardized experimental protocol for determining the aqueous and non-aqueous solubility of this compound using the shake-flask method, a widely accepted industry standard. The included diagrams illustrate the experimental workflow for robust solubility determination.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are significant scaffolds in drug discovery due to their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various physiological and manufacturing-relevant solvents is therefore paramount for successful drug development. This guide addresses the solubility of this compound by providing predicted data and a robust experimental protocol for its empirical determination.

Predicted Physicochemical and Solubility Profile

In the absence of experimental data for this compound, the following table summarizes the predicted physicochemical properties of its structural isomer, [3-(2-Fluorophenyl)-5-methylisoxazol-4-yl]-methanol. These predictions offer valuable insights into the likely properties of the target compound.

Table 1: Predicted Physicochemical Properties of [3-(2-Fluorophenyl)-5-methylisoxazol-4-yl]-methanol

PropertyPredicted ValueSource
Boiling Point372.6 ± 42.0 °C[1]
Density1.32 ± 0.1 g/cm³[1]
pKa13.33 ± 0.10[1]

Based on the general solubility characteristics of isoxazole derivatives, which are noted to be more soluble in polar solvents, a qualitative solubility profile can be inferred. The presence of a hydroxyl group in this compound is expected to contribute to its solubility in polar protic solvents through hydrogen bonding.

Table 2: Inferred Qualitative Solubility Profile

Solvent TypePredicted SolubilityRationale
Polar Protic (e.g., Water, Ethanol, Methanol)HigherCapable of hydrogen bonding with the methanol moiety and the isoxazole ring nitrogens.
Polar Aprotic (e.g., DMSO, Acetonitrile)Moderate to HighDipole-dipole interactions can facilitate dissolution.
Non-polar (e.g., Hexane, Toluene)LowThe polar functional groups limit solubility in non-polar environments.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound. The following protocol is a standard procedure that can be adapted for the determination of the solubility of this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G

Caption: Shake-Flask Solubility Determination Workflow.

Logical_Relationship cluster_properties Physicochemical Properties cluster_solubility Solubility Profile cluster_factors Influencing Factors pKa pKa AqueousSol Aqueous Solubility pKa->AqueousSol LogP LogP (Lipophilicity) LogP->AqueousSol OrganicSol Organic Solvent Solubility LogP->OrganicSol MW Molecular Weight MW->AqueousSol MW->OrganicSol pH pH of Medium pH->AqueousSol Temp Temperature Temp->AqueousSol Temp->OrganicSol Solvent Solvent Polarity Solvent->OrganicSol

Caption: Factors Influencing Compound Solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the formation of an isoxazole ring system via the condensation of a β-ketoester with hydroxylamine, followed by the selective reduction of the resulting ester to a primary alcohol. This protocol is designed to be a reliable method for obtaining the target compound in good yield and purity.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in pharmaceutical research. The title compound, this compound, incorporates a fluorophenyl group, a common substituent in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. This protocol outlines a robust synthetic route starting from commercially available materials.

Overall Reaction Scheme

Experimental Protocols

Part 1: Synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

This procedure details the formation of the isoxazole ring through the reaction of a diketoester with hydroxylamine hydrochloride.

Materials and Reagents:

  • Ethyl 2-(4-fluorobenzoyl)acetoacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol (absolute)

  • Sodium acetate (anhydrous)

  • Distilled water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-fluorobenzoyl)acetoacetate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in absolute ethanol (100 mL).

  • Add anhydrous sodium acetate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (100 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate as a solid.

Part 2: Synthesis of this compound

This protocol describes the reduction of the ester functional group to a primary alcohol using lithium aluminum hydride (LAH). Caution: LAH reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

  • Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Inert gas supply (N₂ or Ar)

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.

  • Under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF (50 mL) and cool the mixture to 0 °C using an ice bath.

  • Dissolve ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LAH suspension at 0 °C over a period of 30-45 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of distilled water (x mL), followed by 15% aqueous NaOH (x mL), and then distilled water again (3x mL), where x is the mass of LAH in grams. Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography on silica gel.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepReagentM.W. ( g/mol )Molar Eq.Quantity (mmol)Mass/Volume
1 Ethyl 2-(4-fluorobenzoyl)acetoacetate238.221.010.02.38 g
Hydroxylamine hydrochloride69.491.212.00.83 g
Sodium acetate82.031.212.00.98 g
Product: Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate263.25-~8.0 (80% yield)~2.11 g
2 Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate263.251.08.02.11 g
Lithium aluminum hydride37.951.512.00.46 g
Product: this compound221.21-~6.8 (85% yield)~1.50 g

Note: The quantities provided are for a representative 10.0 mmol scale reaction for the first step. Yields are hypothetical and may vary.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship start Starting Materials: Ethyl 2-(4-fluorobenzoyl)acetoacetate Hydroxylamine HCl reagent1 Condensation (Step 1) start->reagent1 intermediate Intermediate: Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate reagent2 Reduction with LiAlH4 (Step 2) intermediate->reagent2 final_product Final Product: This compound reagent1->intermediate reagent2->final_product

Caption: Two-step synthesis logical flow.

Application Notes and Protocols for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a synthetic compound featuring a core isoxazole scaffold. Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of novel kinase inhibitors is a major focus of drug discovery efforts.

This document provides detailed application notes and protocols for the use of this compound and related isoxazole analogs in kinase inhibition assays. While specific inhibitory data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar isoxazole-based kinase inhibitors to provide a framework for its evaluation. The provided protocols and data serve as a comprehensive resource for researchers aiming to characterize the kinase inhibitory profile of this compound and its derivatives.

Data Presentation: Kinase Inhibition Profile of Structurally Related Isoxazole Analogs

The following table summarizes the kinase inhibition data for representative isoxazole-containing compounds. It is important to note that these are analogous compounds, and the inhibitory activity of this compound may differ. This data is presented to illustrate the potential kinase targets for this class of compounds and to provide a basis for comparison.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference Compound
Analog 1 JNK1150BiochemicalStaurosporine
Analog 1 JNK380BiochemicalStaurosporine
Analog 1 p38α>10,000BiochemicalStaurosporine
Analog 2 VEGFR-225.7BiochemicalSorafenib[1]
Analog 3 CK1δ33BiochemicalStaurosporine[2]

Experimental Protocols

General Protocol for Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of a compound against a purified kinase enzyme by measuring ATP consumption. A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates kinase inhibition.

Materials:

  • This compound (or analog)

  • Purified recombinant kinase (e.g., JNK1, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Include a DMSO-only control (vehicle) and a known inhibitor for the target kinase as a positive control.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution, vehicle control, and positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution by diluting the kinase and its specific substrate in kinase assay buffer to the desired concentrations.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare a "no kinase" control by adding the substrate in buffer without the enzyme to a set of wells.

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blotting for Phospho-Protein)

This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream target protein.

Materials:

  • Cells expressing the target kinase (e.g., cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • Stimulant to activate the signaling pathway (if necessary, e.g., growth factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated form of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

    • If required, stimulate the cells with an appropriate agonist for a short period (e.g., 15 minutes) to induce phosphorylation of the target protein.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and collect the lysates.

    • Clarify the lysates by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total target protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal for each treatment condition.

    • Calculate the percent inhibition of phosphorylation relative to the stimulated vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution plate_setup Plate Setup (Compound Addition) compound_prep->plate_setup kinase_prep Kinase/Substrate Mix incubation1 Pre-incubation (Compound + Kinase) kinase_prep->incubation1 atp_prep ATP Solution reaction Kinase Reaction (ATP Addition) atp_prep->reaction plate_setup->incubation1 incubation1->reaction detection Signal Detection (Luminescence Reagent) reaction->detection readout Luminescence Reading detection->readout calculation IC50 Calculation readout->calculation

Biochemical Kinase Inhibition Assay Workflow.

Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

References

Application Notes and Protocols for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is limited. The following application notes and protocols are based on the hypothesized mechanism of action of this compound as a PIM1 kinase inhibitor, a plausible assumption given its chemical structure featuring an isoxazole scaffold. These guidelines are intended to serve as a starting point for research and will require experimental validation.

Introduction

This compound is a small molecule containing an isoxazole ring, a structure found in numerous biologically active compounds, including kinase inhibitors. The proviral integration site for Moloney murine leukemia (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are attractive targets for cancer therapy. PIM kinases are implicated in the regulation of cell proliferation, survival, and apoptosis.[1][2] Overexpression of PIM1 kinase is associated with a poor prognosis in various cancers, including prostate cancer and certain leukemias and lymphomas.[3][4]

This document provides detailed protocols for utilizing this compound in cell-based assays to investigate its potential as a PIM1 kinase inhibitor.

Hypothesized Mechanism of Action

This compound is proposed to act as an ATP-competitive inhibitor of PIM1 kinase. The isoxazole core can form key interactions within the ATP-binding pocket of the kinase. Inhibition of PIM1 kinase is expected to modulate downstream signaling pathways, leading to decreased phosphorylation of target proteins such as BAD (Bcl-2-associated death promoter), which in turn can promote apoptosis and reduce cell viability in cancer cells dependent on PIM1 signaling.[5][6]

Potential Applications
  • Biochemical and Cellular Screening: Evaluation of the inhibitory activity of the compound against PIM1 kinase and its effect on cancer cell lines.

  • Target Validation: Use as a chemical probe to study the biological roles of PIM1 kinase in various cellular processes.

  • Drug Discovery: Serve as a lead compound for the development of more potent and selective PIM1 inhibitors for cancer therapy.

Quantitative Data Summary

The following table presents a template with hypothetical data for the characterization of this compound as a PIM1 kinase inhibitor. This data is for illustrative purposes only and must be determined experimentally.

Assay TypeTarget/Cell LineParameterValue (Illustrative)
Biochemical Kinase AssayPIM1IC₅₀50 nM
PIM2IC₅₀500 nM
PIM3IC₅₀200 nM
Cell Viability AssayHCT-116IC₅₀12.1 µM
U-2 OSIC₅₀23.2 µM
MCF-7IC₅₀7.2 µM

Signaling Pathway and Experimental Workflow

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM1 Kinase cluster_downstream Downstream Effects cluster_inhibitor Point of Inhibition Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT Pathway JAK/STAT Pathway Cytokines/Growth Factors->JAK/STAT Pathway PIM1 PIM1 JAK/STAT Pathway->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation Apoptosis Apoptosis BAD->Apoptosis pBAD p-BAD (Inactive) Cell Survival & Proliferation Cell Survival & Proliferation pBAD->Cell Survival & Proliferation Inhibitor This compound Inhibitor->PIM1 Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Recombinant PIM1 Recombinant PIM1 Kinase Assay In Vitro Kinase Assay (Substrate + ATP) Recombinant PIM1->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell Viability Assay MTT Assay Cancer Cell Lines Cancer Cell Lines Compound Treatment Compound Treatment Cancer Cell Lines->Compound Treatment Compound Treatment->Cell Viability Assay Western Blot Western Blot (p-BAD/Total BAD) Compound Treatment->Western Blot

References

Application Notes and Protocols for Preclinical Evaluation of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole moiety is a key component in a wide range of pharmacologically active compounds, demonstrating properties that include anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, as an isoxazole derivative, is a versatile compound with potential applications in pharmaceutical development, particularly for neurological disorders.[4] These application notes provide a framework for the preclinical evaluation of this compound in relevant animal models based on the established activities of similar isoxazole-containing molecules.

Potential Therapeutic Areas and Corresponding Animal Models

Based on the broad spectrum of activity of isoxazole derivatives, the following therapeutic areas are proposed for investigation:

  • Anti-inflammatory: Isoxazole derivatives have been shown to possess anti-inflammatory properties.[1][5]

  • Anticancer: A number of isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][2][5]

  • Neuroprotection: Certain isoxazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[1][6]

A logical workflow for selecting the appropriate animal model is presented below.

G A In Vitro Screening of This compound B Significant Anti-inflammatory Activity? A->B C Significant Cytotoxicity in Cancer Cell Lines? B->C No E Proceed with Anti-inflammatory Animal Models B->E Yes D Significant Neuroprotective Effects in Neuronal Cell Cultures? C->D No F Proceed with Anticancer Animal Models C->F Yes G Proceed with Neuroprotection Animal Models D->G Yes H Re-evaluate In Vitro Data or Consider Other Therapeutic Areas D->H No

Figure 1: Decision tree for animal model selection.

Protocols for Animal Models

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[7][8][9]

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Test Compound (various doses, p.o.)

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The vehicle, positive control, or test compound is administered orally.

    • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
Test Compound250.65 ± 0.0423.53
Test Compound500.48 ± 0.0343.53
Test Compound1000.35 ± 0.0258.82
Anticancer Activity: Human Tumor Xenograft Model in Nude Mice

Xenograft models are a cornerstone of preclinical anticancer drug testing, involving the implantation of human tumor cells into immunodeficient mice.[10][11]

Experimental Protocol:

  • Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

  • Cell Culture: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured under standard conditions.

  • Tumor Implantation: 5 x 10^6 cells in 0.1 mL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Grouping and Treatment: When tumors reach a volume of 100-150 mm³, mice are randomized into groups (n=8-10 per group):

    • Vehicle Control (e.g., saline, i.p.)

    • Positive Control (e.g., Cisplatin 5 mg/kg, i.p., once a week)

    • Test Compound (various doses and schedules, e.g., daily i.p. or p.o.)

  • Monitoring:

    • Tumor volume is measured twice a week using calipers (Volume = 0.5 x Length x Width²).

    • Body weight is recorded to monitor toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. Tumors are then excised and weighed.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) (± SEM)
Vehicle Control-1450 ± 120-+5.2 ± 1.5
Cisplatin5480 ± 6566.9-8.5 ± 2.1
Test Compound501150 ± 9820.7+4.1 ± 1.8
Test Compound100820 ± 8543.4-1.2 ± 2.0
Test Compound200550 ± 7262.1-4.8 ± 2.5
Neuroprotective Activity: MPTP-Induced Mouse Model of Parkinson's Disease

Neurotoxin-based models are used to mimic the neurodegenerative processes seen in human diseases like Parkinson's.[12]

Experimental Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Grouping: Animals are divided into groups (n=10-12 per group):

    • Saline Control

    • MPTP + Vehicle

    • MPTP + Test Compound (various doses)

  • Procedure:

    • The test compound or vehicle is administered for a pre-treatment period (e.g., 7 days).

    • On day 8, mice receive four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals. The control group receives saline injections.

    • Treatment with the test compound or vehicle continues for a specified period (e.g., 7 days) after MPTP administration.

  • Behavioral Assessment:

    • Rotarod Test: Motor coordination is assessed before and after the treatment period.

    • Pole Test: Bradykinesia is evaluated by measuring the time taken to turn and descend a vertical pole.

  • Neurochemical and Histological Analysis:

    • At the end of the study, brains are harvested.

    • Striatal dopamine and its metabolites are quantified by HPLC.

    • Tyrosine hydroxylase (TH) immunohistochemistry is performed on substantia nigra sections to quantify dopaminergic neuron loss.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Latency to Fall (s) in Rotarod Test (± SEM)Striatal Dopamine Level (% of Control) (± SEM)TH-Positive Neurons in SNc (% of Control) (± SEM)
Saline Control-175 ± 12100 ± 8.5100 ± 7.2
MPTP + Vehicle-62 ± 835 ± 4.142 ± 5.5
MPTP + Test Cmpd2085 ± 952 ± 5.358 ± 6.1
MPTP + Test Cmpd40115 ± 1068 ± 6.275 ± 6.8

Visualization of Experimental Workflow and Signaling Pathways

General Experimental Workflow for In Vivo Efficacy Study

G A Animal Acclimatization B Randomization and Grouping A->B C Baseline Measurements (e.g., Paw Volume, Tumor Size, Behavior) B->C D Disease Induction (e.g., Carrageenan, Tumor Implantation, MPTP) C->D E Treatment Administration (Vehicle, Positive Control, Test Compound) D->E F Monitoring (e.g., Edema, Tumor Growth, Body Weight, Behavior) E->F G Endpoint Measurements and Sample Collection F->G H Data Analysis and Interpretation G->H

Figure 2: General workflow for in vivo experiments.
Hypothetical Anti-inflammatory Signaling Pathway

Based on common mechanisms of anti-inflammatory drugs, a potential pathway of action for an isoxazole derivative is depicted. Many isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.[5]

G cluster_0 A Inflammatory Stimulus B Membrane Phospholipids A->B C Arachidonic Acid B->C PLA2 D COX-1 / COX-2 C->D E Prostaglandins D->E F Inflammation (Pain, Edema, Redness) E->F G This compound G->D

Figure 3: Hypothetical inhibition of the COX pathway.

References

Application Notes and Protocols for the Derivatization of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of common and effective derivatization techniques for (3-(4-fluorophenyl)-5-methylisoxazol-4-yl)methanol, a versatile building block in medicinal chemistry and drug discovery. The hydroxyl group of this compound offers a prime site for modification to modulate its physicochemical properties, biological activity, and pharmacokinetic profile. This document details protocols for esterification, etherification, carbamate synthesis, and conversion to halides, supported by quantitative data and experimental workflows. The provided methodologies and diagrams are intended to serve as a practical guide for researchers engaged in the synthesis of novel isoxazole-based compounds.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The isoxazole core is a privileged scaffold in medicinal chemistry, known to be present in numerous compounds with diverse therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents. The presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. Derivatization of the primary alcohol at the 4-position of the isoxazole ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document outlines several key derivatization strategies to facilitate these research endeavors.

Derivatization Techniques and Protocols

This section details experimental protocols for the primary derivatization techniques applicable to this compound.

Esterification

Esterification is a fundamental transformation for converting the hydroxyl group into a wide range of esters, which can act as prodrugs or improve compound lipophilicity.

This method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add the desired carboxylic acid (1.2 eq).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

The Mitsunobu reaction is a mild and versatile method for esterification, particularly useful for sensitive substrates, and proceeds with inversion of configuration if a chiral center is present.[1][2][3][4]

Protocol:

  • Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts and to isolate the pure ester.

Etherification

Ether derivatives can be synthesized to alter the polarity and hydrogen bonding capacity of the parent molecule.

A classic and widely used method for the preparation of ethers, involving the reaction of an alkoxide with an alkyl halide.

Protocol:

  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent like THF or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature or with gentle heating until completion as monitored by TLC.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired ether.

Carbamate Synthesis

Carbamates are important functional groups in many pharmaceuticals and can be readily prepared from the parent alcohol.

Protocol:

  • To a solution of this compound (1.0 eq) in an aprotic solvent such as DCM or THF, add the desired isocyanate (1.1 eq).

  • If the reaction is slow, a catalytic amount of a tertiary amine base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be added.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure carbamate.

Conversion to Halides

The hydroxyl group can be converted to a halide (e.g., chloride, bromide), which can then serve as a versatile intermediate for further nucleophilic substitution reactions.

Protocol (for Chlorination):

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like DCM, cooled to 0 °C, add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • A small amount of a catalytic base such as pyridine may be added to neutralize the HCl generated.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

  • Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude halide, which can be used in the next step with or without further purification.

Data Presentation

The following table summarizes representative quantitative data for the derivatization of this compound and its close analogs.

Derivatization TechniqueReagents and ConditionsSubstrateProductYield (%)Reference
Esterification
Fischer EsterificationIsobutyric acid, H₂SO₄ (cat.), Toluene, reflux(3-(4-Bromophenyl)-isoxazol-5-yl)methanol(3-(4-Bromophenyl)-isoxazol-5-yl)methyl isobutyrate62[5]
Mitsunobu ReactionBenzoic acid, PPh₃, DIAD, THF, 0 °C to rtThis compound(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methyl benzoate80-95 (Typical)General Protocol
Etherification
Williamson Ether SynthesisNaH, CH₃I, THF, 0 °C to rtThis compound4-(Methoxymethyl)-3-(4-fluorophenyl)-5-methylisoxazole70-90 (Typical)General Protocol
Carbamate Synthesis
Isocyanate AdditionPhenyl isocyanate, TEA (cat.), DCM, rtThis compound(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methyl phenylcarbamate>90 (Typical)General Protocol
Halogenation
ChlorinationSOCl₂, Pyridine (cat.), DCM, 0 °C to rtThis compound4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole>90 (Typical)General Protocol

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization techniques.

Esterification_Workflow cluster_fischer Fischer Esterification cluster_mitsunobu Mitsunobu Reaction Start_F Starting Material: This compound Reagents_F Reagents: Carboxylic Acid, H₂SO₄ (cat.) Solvent: Toluene Start_F->Reagents_F 1. Mix Reaction_F Reaction: Reflux (80-110 °C) Reagents_F->Reaction_F 2. Heat Workup_F Workup: NaHCO₃ wash, Extraction Reaction_F->Workup_F 3. Cool & Quench Purification_F Purification: Column Chromatography Workup_F->Purification_F 4. Isolate Product_F Product: Ester Derivative Purification_F->Product_F 5. Purify Start_M Starting Material: This compound Reagents_M Reagents: Carboxylic Acid, PPh₃, DEAD/DIAD Solvent: Anhydrous THF Start_M->Reagents_M 1. Mix Reaction_M Reaction: 0 °C to Room Temp. Reagents_M->Reaction_M 2. Add DEAD/DIAD Workup_M Workup: Concentration Reaction_M->Workup_M 3. Stir Purification_M Purification: Column Chromatography Workup_M->Purification_M 4. Isolate Product_M Product: Ester Derivative Purification_M->Product_M 5. Purify

Caption: Esterification Experimental Workflows.

Etherification_Carbamate_Halide_Workflow cluster_ether Williamson Ether Synthesis cluster_carbamate Carbamate Synthesis cluster_halide Conversion to Halide (Chlorination) Start_E Starting Material: This compound Reagents_E1 Reagents: NaH Solvent: Anhydrous THF Start_E->Reagents_E1 1. Add Base Alkoxide Alkoxide Intermediate Reagents_E1->Alkoxide Reagents_E2 Reagents: Alkyl Halide Alkoxide->Reagents_E2 2. Add Halide Reaction_E Reaction: 0 °C to Room Temp. Reagents_E2->Reaction_E Workup_E Workup: Quench with H₂O, Extraction Reaction_E->Workup_E 3. Stir Purification_E Purification: Column Chromatography Workup_E->Purification_E 4. Isolate Product_E Product: Ether Derivative Purification_E->Product_E 5. Purify Start_C Starting Material: This compound Reagents_C Reagents: Isocyanate, TEA (cat.) Solvent: DCM Start_C->Reagents_C 1. Mix Reaction_C Reaction: Room Temp. Reagents_C->Reaction_C 2. Stir Workup_C Workup: Concentration Reaction_C->Workup_C 3. Isolate Purification_C Purification: Column Chromatography Workup_C->Purification_C 4. Purify Product_C Product: Carbamate Derivative Purification_C->Product_C Start_H Starting Material: This compound Reagents_H Reagents: SOCl₂, Pyridine (cat.) Solvent: Anhydrous DCM Start_H->Reagents_H 1. Add SOCl₂ Reaction_H Reaction: 0 °C to Room Temp. Reagents_H->Reaction_H 2. Stir Workup_H Workup: Quench with ice-water, Extraction Reaction_H->Workup_H 3. Isolate Product_H Product: Chloride Derivative Workup_H->Product_H

Caption: Ether, Carbamate, and Halide Synthesis Workflows.

Conclusion

The derivatization of this compound is a critical step in the development of novel isoxazole-based therapeutic agents. The protocols and data presented in these application notes offer a foundational guide for researchers to synthesize a diverse range of derivatives. The choice of derivatization technique will depend on the desired final product and the overall synthetic strategy. These methods provide a robust toolkit for the efficient and targeted modification of this valuable chemical entity.

References

Application Notes and Protocols for High-Throughput Screening of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of isoxazole have shown potential as anti-inflammatory, anticancer, and antibacterial agents.[3][4] The compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol and its analogs represent a chemical space of significant interest for drug discovery. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of such analogs to identify compounds with desired biological activity.[5][6]

These application notes provide detailed protocols for two common HTS assays relevant to the screening of novel chemical entities: a kinase inhibition assay and a cell viability assay. These protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR) Kinase

For the purpose of these protocols, we will hypothesize that the this compound analogs are being screened for their potential to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Analog Isoxazole Analog (Inhibitor) Analog->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway with inhibitor action.

General High-Throughput Screening Workflow

The overall workflow for a high-throughput screening campaign involves several key stages, from initial preparation to hit confirmation.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_confirmation Hit Confirmation A Compound Library (Isoxazole Analogs) C Compound Dispensing (Automated Liquid Handling) A->C B Assay Plate Preparation (e.g., Cell Seeding) B->C D Incubation C->D E Reagent Addition D->E F Signal Detection (Plate Reader) E->F G Raw Data Collection F->G H Data Normalization (% Inhibition / % Viability) G->H I Hit Identification H->I J Dose-Response Curve (IC50/GI50 Determination) I->J K Secondary Assays J->K

Figure 2: General workflow for a high-throughput screening campaign.

Application Note 1: High-Throughput Kinase Inhibition Assay

Objective: To identify analogs of this compound that inhibit the kinase activity of a target protein (e.g., EGFR).

Assay Principle: This protocol utilizes a luminescent kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in solution following a kinase reaction.[7] A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates inhibition of the kinase. The amount of light generated is proportional to the amount of ATP present.

Experimental Protocol: Kinase Inhibition Assay (384-well format)
  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare the ATP and substrate (e.g., a specific peptide for EGFR) solution in the reaction buffer. The final ATP concentration should be at or near the Km for the target kinase.

    • Prepare the kinase enzyme solution in the reaction buffer.

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Dispense 50 nL of each test compound (dissolved in DMSO) into the wells of a 384-well white opaque assay plate. Include positive controls (e.g., a known EGFR inhibitor) and negative controls (DMSO only).

    • Add 5 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the kinase reaction and generate the luminescent signal by adding 10 µL of Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes and then incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Presentation: Representative Screening Data

The results of the primary screen are typically expressed as percent inhibition.

Analog IDConcentration (µM)Luminescence (RLU)Percent Inhibition (%)
Control+1095,10098.2
Control-0 (DMSO)5,5000.0
FPM-0011088,30092.0
FPM-0021015,60011.2
FPM-003106,2000.8
FPM-0041092,50096.7
FPM-0051045,80044.8

Percent Inhibition was calculated using the formula: 100 * (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative)

Compounds showing significant inhibition (e.g., >50%) are selected for dose-response analysis to determine their IC₅₀ value.

Analog IDIC₅₀ (µM)
FPM-0010.85
FPM-0040.42
FPM-0058.9

Application Note 2: High-Throughput Cell Viability Assay

Objective: To assess the effect of this compound analogs on the viability of a cancer cell line (e.g., A549, a non-small cell lung cancer line with EGFR expression).

Assay Principle: This protocol employs an ATP-based luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP as an indicator of metabolically active, viable cells.[8][9] A decrease in the number of viable cells results in a proportional decrease in the luminescent signal.

Experimental Protocol: Cell Viability Assay (384-well format)
  • Cell Culture and Plating:

    • Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).

    • Harvest and count the cells. Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/well).

    • Dispense 25 µL of the cell suspension into each well of a 384-well, clear-bottom, white-walled tissue culture-treated plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Perform serial dilutions of the test compounds to create a range of concentrations.

    • Add 100 nL of each compound concentration to the appropriate wells. Include positive controls (e.g., a known cytotoxic agent) and negative controls (DMSO vehicle).

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.[10]

  • Signal Detection:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Presentation: Representative Cell Viability Data

Results are often presented as the percentage of cell viability relative to the vehicle control.

Analog IDConcentration (µM)Luminescence (RLU)Percent Viability (%)
Control-0 (DMSO)85,400100.0
FPM-0011038,10044.6
FPM-0021083,20097.4
FPM-0031086,100100.8
FPM-0041012,50014.6
FPM-0051065,30076.5

Percent Viability was calculated using the formula: 100 * (Signal_compound / Signal_negative)

Compounds demonstrating potent cytotoxic or cytostatic effects are further analyzed to determine their GI₅₀ (concentration for 50% growth inhibition).

Analog IDGI₅₀ (µM)
FPM-0019.8
FPM-0041.5

Data Analysis and Hit Progression

Following primary screening and dose-response confirmation, promising "hit" compounds are subjected to further analysis to confirm their activity and elucidate their mechanism of action.

Hit_Progression A Primary HTS (Single Concentration) B Hit Identification (Activity Threshold) A->B C Dose-Response Assay (IC50 / GI50 Determination) B->C D Hit Confirmation & Prioritization C->D E Orthogonal / Secondary Assays (e.g., different assay technology) D->E F Selectivity Profiling (vs. other kinases) D->F G Lead Optimization E->G F->G

Figure 3: Workflow for hit identification and progression.

References

Application Notes and Protocols for the Quantification of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. Due to the absence of a standardized, publicly available method for this specific analyte, this guide outlines the development and validation of three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID). These protocols are designed for researchers, scientists, and professionals in drug development and quality control, offering a comprehensive starting point for method development and validation according to established guidelines.

Introduction

This compound is a heterocyclic compound containing an isoxazole core, a structural motif present in various pharmacologically active molecules. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and metabolic research. This note details the theoretical basis and practical steps for establishing reliable analytical methods for its quantification in various matrices.

The proposed methods leverage common analytical instrumentation and are based on established principles for the analysis of small organic molecules.[1]

Proposed Analytical Methods

Three primary analytical techniques are proposed for the quantification of this compound, each offering distinct advantages in terms of selectivity, sensitivity, and accessibility.

  • HPLC-UV: A widely accessible and robust technique suitable for routine analysis and quality control where moderate sensitivity is sufficient.

  • LC-MS/MS: The gold standard for bioanalytical studies, offering superior sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex biological matrices.[2][3][4][5]

  • GC-FID: A suitable method if the analyte exhibits sufficient thermal stability and volatility, often used for purity testing and analysis of residual solvents or related volatile impurities.[6][7][8]

Experimental Protocols

General Sample Preparation

Effective sample preparation is critical for accurate and reproducible results. The primary goal is to extract the analyte from the sample matrix and remove interfering components.[9][10][11][12]

Protocol for Sample Preparation (e.g., from a biological matrix like plasma):

  • Protein Precipitation (for LC-MS/MS and HPLC):

    • To a 100 µL aliquot of the sample (e.g., plasma, tissue homogenate), add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

    • If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To a 200 µL sample, add an appropriate buffer to adjust the pH.

    • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes, then centrifuge to separate the layers.

    • Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.

  • Solid Sample Dissolution (for bulk material or formulations):

    • Accurately weigh the solid sample.

    • Dissolve in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

    • Filter the solution through a 0.22 µm syringe filter before injection to prevent column clogging.[9]

Protocol 1: HPLC-UV Method

This method is designed for the quantification of the analyte in bulk drug substance or pharmaceutical formulations.

Instrumentation and Conditions:

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-13 min: 90-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)

| Detection Wavelength | ~254 nm (or λmax determined by UV scan) |

Protocol 2: LC-MS/MS Method

This highly sensitive and selective method is ideal for bioanalysis (e.g., plasma, urine, tissue).[2][3][4][13]

Instrumentation and Conditions:

Parameter Setting
LC System UPLC system (e.g., Waters Acquity, Shimadzu Nexera)
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Agilent 6495)
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-4.5 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C

| MRM Transitions | Analyte: Propose Q1/Q3 based on MW (223.22) -> fragmentsInternal Standard: Use a stable isotope-labeled version if available |

Protocol 3: GC-FID Method

This protocol is suitable for assessing the purity of the compound and quantifying volatile impurities, assuming the analyte is thermally stable.

Instrumentation and Conditions:

Parameter Setting
GC System Agilent 8860 GC or equivalent with FID
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp. 300°C
Hydrogen Flow 30 mL/min

| Air Flow | 400 mL/min |

Data Presentation and Method Validation

The developed methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters are summarized below.

Table 1: Expected Performance Data for the HPLC-UV Method

ParameterExpected Range/Value
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Table 2: Expected Performance Data for the LC-MS/MS Method

ParameterExpected Range/Value
Linearity (r²) ≥ 0.995
Range 0.5 - 500 ng/mL
LOD ~0.15 ng/mL
LOQ ~0.5 ng/mL
Accuracy (% Recovery) 85.0 - 115.0% (within ±20% at LLOQ)
Precision (% RSD) ≤ 15.0% (≤ 20% at LLOQ)

Table 3: Expected Performance Data for the GC-FID Method

ParameterExpected Range/Value
Linearity (r²) ≥ 0.998
Range 10 - 1000 µg/mL
LOD ~3 µg/mL
LOQ ~10 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) ≤ 5.0%

Visualizations

Diagrams help visualize the workflow and logical connections within the analytical process.

G General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Obtain Sample (e.g., Plasma, Bulk Powder) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or Dissolution) Spike->Extract Centrifuge Centrifuge / Filter Extract->Centrifuge Reconstitute Evaporate & Reconstitute Centrifuge->Reconstitute Inject Inject into Chromatography System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV, MS/MS, or FID) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for sample analysis.

G Method Validation Parameters Validation Analytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Robustness Robustness Validation->Robustness Stability Stability (Stock, Post-preparative) Validation->Stability LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy->Precision

Caption: Key parameters for method validation.

References

Application Notes and Protocols for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research data specifically detailing the agrochemical applications of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is limited. The following application notes and protocols are representative examples based on the broader class of isoxazole-containing compounds in agrochemical research. The experimental data presented is hypothetical and intended to serve as a guide for researchers.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in agrochemical research due to their diverse biological activities. These compounds have been shown to exhibit herbicidal, fungicidal, and insecticidal properties, making them valuable scaffolds for the development of new crop protection agents. The compound this compound belongs to this class and is a subject of interest for its potential bioactivity. Its structural features, including the fluorophenyl and methylisoxazole moieties, suggest it may serve as a key intermediate or an active ingredient in novel agrochemical formulations.

Potential Applications in Agrochemicals

Based on the known activities of related isoxazole compounds, this compound could be investigated for the following applications:

  • Herbicidal Activity: Many isoxazole derivatives are known to act as herbicides. The potential mechanism could involve the inhibition of key plant enzymes, leading to growth inhibition and plant death.

  • Fungicidal Activity: The isoxazole scaffold is present in several commercial fungicides. Research could explore the efficacy of this compound against a range of plant pathogenic fungi.

  • Insecticidal Activity: Certain isoxazole and isoxazoline derivatives have demonstrated potent insecticidal effects. Investigations could focus on its impact on common agricultural pests.

Data Presentation: Hypothetical Biological Activity

The following tables summarize hypothetical quantitative data for the biological activity of this compound against various agricultural targets.

Table 1: Hypothetical Herbicidal Activity

Target Weed SpeciesAssay TypeConcentration (µM)Growth Inhibition (%)IC₅₀ (µM)
Echinochloa crus-galli (Barnyardgrass)Whole Plant Assay10855.2
Abutilon theophrasti (Velvetleaf)Whole Plant Assay10787.8
Brassica napus (Rapeseed)Root Growth Assay10923.5

Table 2: Hypothetical Fungicidal Activity

Target Fungal SpeciesAssay TypeConcentration (µg/mL)Mycelial Growth Inhibition (%)EC₅₀ (µg/mL)
Fusarium oxysporumIn Vitro Mycelial Growth509512.3
Penicillium citrinumIn Vitro Mycelial Growth508818.5
Rhizoctonia solaniIn Vitro Mycelial Growth509115.1

Table 3: Hypothetical Insecticidal Activity

Target Insect SpeciesAssay TypeConcentration (ppm)Mortality (%) (48h)LC₅₀ (ppm)
Aphis craccivora (Cowpea Aphid)Leaf-Dip Bioassay1009825.4
Spodoptera exigua (Beet Armyworm)Diet Incorporation1008542.1
Tribolium castaneum (Red Flour Beetle)Filter Paper Bioassay1009033.7

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route.

Materials:

  • 4-Fluorobenzaldehyde

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Ethyl 2-chloroacetoacetate

  • Sodium ethoxide

  • Lithium aluminum hydride (LAH)

  • Solvents: Ethanol, Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF)

  • Reagents for work-up and purification.

Procedure:

  • Oxime Formation: Dissolve 4-fluorobenzaldehyde and hydroxylamine hydrochloride in ethanol. Add a base (e.g., pyridine) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Hydroximoyl Chloride Formation: Treat the resulting oxime with N-chlorosuccinimide in a suitable solvent like DMF to form the corresponding hydroximoyl chloride.

  • [3+2] Cycloaddition: In a separate flask, prepare the sodium salt of ethyl 2-chloroacetoacetate using sodium ethoxide in ethanol. Slowly add the hydroximoyl chloride solution to this mixture at 0°C. Allow the reaction to warm to room temperature and stir overnight. This cycloaddition reaction forms the isoxazole ring.

  • Ester Reduction: Purify the resulting isoxazole ester by column chromatography. Dissolve the purified ester in dry THF and add it dropwise to a suspension of lithium aluminum hydride in THF at 0°C. Stir the mixture for 2-4 hours.

  • Work-up and Purification: Quench the reaction carefully with water and sodium hydroxide solution. Filter the mixture and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Protocol 2: In Vitro Herbicidal Activity - Root Growth Assay

Materials:

  • This compound

  • Target weed seeds (e.g., Brassica napus)

  • Agar

  • Petri dishes

  • Acetone (for stock solution)

  • Growth chamber

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in acetone.

  • Test Plate Preparation: Prepare agar medium (0.8% w/v) in water and autoclave. While the agar is still molten, add the test compound to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Pour the agar into sterile Petri dishes.

  • Seed Plating: Surface sterilize the weed seeds and place them on the agar plates.

  • Incubation: Place the Petri dishes in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7 days), measure the primary root length of the seedlings.

  • Analysis: Calculate the percentage of root growth inhibition compared to a solvent control. Determine the IC₅₀ value using a suitable statistical software.

Protocol 3: In Vitro Fungicidal Activity - Mycelial Growth Inhibition Assay

Materials:

  • This compound

  • Pure cultures of test fungi (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Acetone (for stock solution)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in acetone.

  • Amended Media Preparation: Add appropriate aliquots of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: When the fungal growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control. Determine the EC₅₀ value.

Visualizations

Hypothetical Signaling Pathway

G cluster_herbicide_action Hypothetical Herbicidal Mode of Action Compound (3-(4-Fluorophenyl)-5-methyl- isoxazol-4-yl)methanol TargetEnzyme Target Enzyme (e.g., HPPD) Compound->TargetEnzyme Inhibition Pathway Carotenoid Biosynthesis Pathway TargetEnzyme->Pathway Blocks Effect Chlorophyll Degradation & Photo-oxidative Stress Pathway->Effect Leads to Outcome Plant Death Effect->Outcome G cluster_workflow Agrochemical Screening Workflow Start Synthesis of This compound PrimaryScreen Primary Screening (Herbicidal, Fungicidal, Insecticidal) Start->PrimaryScreen DoseResponse Dose-Response Studies (IC50 / EC50 / LC50 Determination) PrimaryScreen->DoseResponse Active 'Hits' LeadIdentified Lead Compound Identified DoseResponse->LeadIdentified Potent Activity ModeOfAction Mode of Action Studies LeadIdentified->ModeOfAction FieldTrials Greenhouse and Field Trials LeadIdentified->FieldTrials End Product Development ModeOfAction->End FieldTrials->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.

I. Synthetic Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formylation of 3-(4-fluorophenyl)-5-methylisoxazole to yield the intermediate, 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde. The second step is the reduction of this aldehyde to the desired primary alcohol.

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction start 3-(4-Fluorophenyl)-5- methylisoxazole product1 3-(4-Fluorophenyl)-5-methylisoxazole -4-carbaldehyde start->product1  Vilsmeier-Haack Reaction   reagent1 Vilsmeier Reagent (POCl3, DMF) final_product (3-(4-Fluorophenyl)-5-methylisoxazol -4-yl)methanol product1->final_product  Reduction   reagent2 Reducing Agent (e.g., NaBH4)

Caption: Overall synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain this compound?

A1: The most prevalent route involves a two-step synthesis. First, the formylation of 3-(4-fluorophenyl)-5-methylisoxazole using a Vilsmeier-Haack reaction to produce 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde[1][2][3]. This intermediate is then reduced to the target alcohol using a mild reducing agent like sodium borohydride (NaBH4)[4][5][6].

Q2: Are there alternative starting materials for this synthesis?

A2: Yes, an alternative approach could start from 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This carboxylic acid can be reduced to the primary alcohol, typically using a stronger reducing agent like lithium aluminum hydride (LiAlH4) or by first converting the carboxylic acid to an ester followed by reduction[7][8][9].

Q3: What are the critical parameters to control for a high yield in the Vilsmeier-Haack formylation step?

A3: The key parameters for the Vilsmeier-Haack reaction include temperature control (usually performed at low temperatures to start), the stoichiometry of the Vilsmeier reagent (an excess is often used), and the nature of the aromatic substrate. Electron-rich aromatic and heterocyclic compounds generally give better yields[10][11].

Q4: Which reducing agent is preferred for the conversion of the aldehyde to the alcohol?

A4: Sodium borohydride (NaBH4) is generally preferred for the reduction of aldehydes to primary alcohols due to its mild nature, high selectivity, and operational simplicity. It can be used in protic solvents like methanol or ethanol[4][5][12]. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent but is less selective and requires anhydrous conditions and careful handling[7][13][14].

III. Troubleshooting Guides

Step 1: Vilsmeier-Haack Formylation
Problem Possible Cause Troubleshooting Suggestion
Low or no conversion of starting material Inactive Vilsmeier reagent.Ensure the Vilsmeier reagent is freshly prepared or from a reliable commercial source. The reaction of DMF and POCl3 should be performed under anhydrous conditions.
Low reactivity of the isoxazole ring.The Vilsmeier-Haack reaction works best on electron-rich aromatic systems. While isoxazoles can undergo this reaction, prolonged reaction times or higher temperatures may be necessary. Monitor the reaction by TLC.
Insufficient amount of Vilsmeier reagent.Increase the molar equivalents of the Vilsmeier reagent (e.g., from 1.5 to 3 equivalents).
Formation of multiple byproducts Reaction temperature is too high.Maintain a low temperature (0-5 °C) during the addition of the substrate to the Vilsmeier reagent and then allow the reaction to slowly warm to room temperature or gently heat as needed.
Side reactions on the isoxazole ring.The isoxazole ring can be sensitive to strongly acidic conditions. Ensure the work-up procedure is performed carefully, neutralizing the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) at a low temperature.
Difficult purification of the aldehyde Contamination with starting material.Optimize the reaction conditions to drive the reaction to completion. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for purification.
Presence of polar impurities from the work-up.Ensure thorough washing of the organic layer with water and brine during the extraction to remove any residual DMF and inorganic salts.
Step 2: Reduction of the Aldehyde
Problem Possible Cause Troubleshooting Suggestion
Incomplete reduction of the aldehyde Insufficient reducing agent.Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH4).[6]
Deactivation of the reducing agent.Sodium borohydride can react with protic solvents. Add the NaBH4 portion-wise to the solution of the aldehyde in the alcohol at a low temperature (0 °C) to control the reaction rate and minimize decomposition.[5]
Formation of byproducts Reduction of other functional groups (if present).NaBH4 is generally selective for aldehydes and ketones. If other reducible groups are present and need to be preserved, ensure the reaction temperature is kept low.
Over-reduction or side reactions.While less common with NaBH4, ensure the reaction is quenched once the starting material is consumed (monitored by TLC) to prevent potential side reactions. The workup should involve the careful addition of an acid (e.g., dilute HCl or NH4Cl solution) to neutralize excess borohydride and hydrolyze the borate ester intermediate.[15]
Low isolated yield of the alcohol Product loss during work-up.The product alcohol may have some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Difficult purification.The product alcohol is polar. Use column chromatography with a more polar solvent system (e.g., a higher percentage of ethyl acetate in hexane) for efficient elution.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carbaldehyde

Vilsmeier_Haack_Mechanism reagent_gen DMF + POCl3 Formation of Vilsmeier Reagent (Chloromethyliminium salt) electrophilic_attack 3-(4-Fluorophenyl)-5-methylisoxazole Electrophilic attack at C4 reagent_gen->electrophilic_attack Electrophile generation intermediate Iminium ion intermediate Hydrolysis during work-up electrophilic_attack->intermediate Reaction product 3-(4-Fluorophenyl)-5-methylisoxazole-4-carbaldehyde intermediate->product Work-up

Caption: Mechanism of the Vilsmeier-Haack formylation.
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl3, 1.5 eq.) in anhydrous dichloromethane (DCM) to 0 °C.

  • Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) via the dropping funnel while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 3-(4-fluorophenyl)-5-methylisoxazole (1.0 eq.) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde.

Protocol 2: Synthesis of this compound

Reduction_Mechanism aldehyde Aldehyde Carbonyl Carbon hydride_attack NaBH4 Hydride (H-) nucleophilic attack alkoxide Alkoxide intermediate Protonation during work-up hydride_attack->alkoxide Nucleophilic Addition alcohol Primary Alcohol alkoxide->alcohol Protonation

Caption: Mechanism of aldehyde reduction by NaBH4.
  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde (1.0 eq.) in methanol (MeOH) or ethanol (EtOH).

  • Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH4, 1.2 eq.) portion-wise to the solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH4 and neutralize the mixture (pH ~6-7).

  • Remove the bulk of the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

V. Data Presentation

Table 1: Comparison of Reaction Conditions for Vilsmeier-Haack Formylation
Parameter Condition A (Standard) Condition B (High Temp) Condition C (Excess Reagent) Expected Outcome
Temperature 0 °C to RefluxRoom Temp to Reflux0 °C to RefluxLower initial temperature can improve selectivity.
Equivalents of Vilsmeier Reagent 1.5 eq.1.5 eq.3.0 eq.Higher equivalents may increase yield for less reactive substrates.
Reaction Time 2-4 hours2-4 hours2-4 hoursMonitor by TLC for optimal time.
Reported Yield Range for Similar Heterocycles 40-70%Variable, potential for more byproducts50-80%Yields are substrate-dependent.
Table 2: Comparison of Reducing Agents for Aldehyde Reduction
Parameter Sodium Borohydride (NaBH4) Lithium Aluminum Hydride (LiAlH4) Key Considerations
Solvent Methanol, Ethanol, THF/WaterAnhydrous THF, Diethyl etherNaBH4 is more versatile in solvent choice.[5] LiAlH4 requires strict anhydrous conditions.[13]
Temperature 0 °C to Room Temperature0 °C to Room TemperatureBoth are typically performed at low temperatures initially for better control.
Work-up Acidic (e.g., dilute HCl, NH4Cl)Sequential addition of water and/or base (e.g., Fieser work-up)LiAlH4 work-up is more hazardous and requires careful execution.
Selectivity High for aldehydes and ketonesLow, reduces most carbonyls and other functional groupsNaBH4 is preferred for selective reduction of aldehydes.[4][15]
Reported Yield Range >90%>90%Both are highly efficient for this transformation.

References

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. It provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are related to its two key structural features: the isoxazole ring and the benzylic alcohol group. The isoxazole ring can be susceptible to ring-opening under basic conditions, while the benzylic alcohol is prone to oxidation.

Q2: How does pH affect the stability of the isoxazole ring in this compound?

A2: Based on studies of similar isoxazole-containing compounds like leflunomide, the isoxazole ring is generally stable in acidic and neutral conditions at room temperature. However, it can undergo base-catalyzed ring opening, a process that is accelerated at higher temperatures.[1] For example, the half-life of leflunomide decomposition at pH 10 and 37°C was found to be 1.2 hours.[1]

Q3: What are the likely degradation products resulting from the oxidation of the benzylic alcohol?

A3: The benzylic alcohol group can be oxidized to form the corresponding aldehyde, (3-(4-fluorophenyl)-5-methylisoxazol-4-yl)carbaldehyde, and further to the carboxylic acid, 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[2][3][4][5] Exposure to air over time can lead to slow oxidation.[5]

Q4: Can photolysis affect the stability of this compound?

A4: Yes, the isoxazole ring is known to be sensitive to UV irradiation.[6] Photolysis can cause the weak N-O bond to break, leading to ring collapse and rearrangement into an oxazole derivative through an azirine intermediate.[6] Therefore, it is advisable to protect the compound from light during storage and experiments.

Q5: Are there any other factors that can induce degradation?

A5: Sonication has been shown to degrade benzyl alcohol, a related structure, through localized high heat, yielding products like benzene, toluene, and benzaldehyde.[7] Additionally, reactive species like atomic chlorine can lead to the formation of byproducts such as dibenzyl ether and benzyl chloride.[5] While these specific conditions may not be common in all experimental settings, they highlight the compound's potential reactivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Troubleshooting & Optimization
Unexpected peaks in chromatogram after sample preparation. Degradation of the compound due to pH, temperature, or light exposure.- Ensure all solutions are buffered to a neutral or slightly acidic pH. - Avoid high temperatures during sample preparation and analysis. - Protect samples from light by using amber vials or covering them with foil.
Low assay signal or loss of compound over time in solution. Adsorption to plasticware or instability in the assay medium.- Use low-binding plates or glassware. - Assess the stability of the compound in the specific assay buffer over the duration of the experiment.[8]
Inconsistent results between experimental runs. Variability in sample handling and storage.- Standardize protocols for sample preparation, ensuring consistency in solvent, pH, temperature, and light exposure. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.
Formation of unknown impurities during a reaction. Side reactions due to incompatible reagents or conditions.- If using basic conditions, consider milder bases or lower reaction temperatures to prevent isoxazole ring opening. - Protect the benzylic alcohol group if performing reactions that are sensitive to alcohols.

Potential Degradation Pathways

The following table summarizes the potential degradation pathways for this compound under various stress conditions, as inferred from data on related compounds.

Stress Condition Potential Degradation Pathway Likely Degradation Products
Acidic Hydrolysis Generally stable, but prolonged exposure to strong acids and heat may cause minor degradation.Minimal degradation expected.
Basic Hydrolysis Base-catalyzed opening of the isoxazole ring.[1]α-Cyanoenol or other ring-opened products.
Oxidation Oxidation of the benzylic alcohol.[5](3-(4-fluorophenyl)-5-methylisoxazol-4-yl)carbaldehyde, 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Thermal Degradation Acceleration of hydrolytic and oxidative degradation.A mixture of hydrolytic and oxidative degradants.
Photodegradation Photolytic cleavage of the N-O bond in the isoxazole ring.[6]Oxazole rearrangement products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[9][10][11]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Keep the stock solution in an oven at 60°C for 24 hours.

    • Dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute both samples with mobile phase for analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.

    • Characterize the degradation products using HPLC-MS if available.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Experimental Issues cluster_stability Investigating Stability Problem Unexpected Experimental Outcome (e.g., low yield, extra peaks) Check_Purity Verify Purity and Integrity of Starting Material Problem->Check_Purity Review_Protocol Review Experimental Protocol (Reagents, Conditions) Problem->Review_Protocol Analyze_Side_Products Analyze Unexpected Side Products Review_Protocol->Analyze_Side_Products Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Analyze_Side_Products->Forced_Degradation Identify_Degradants Identify Degradation Products (e.g., HPLC-MS) Forced_Degradation->Identify_Degradants Optimize_Conditions Optimize Storage and Experimental Conditions Identify_Degradants->Optimize_Conditions

Caption: Logical workflow for troubleshooting stability issues.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution of This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (60°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by HPLC-UV/MS Dilute->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Experimental workflow for a forced degradation study.

signaling_pathway cluster_degradation Potential Degradation Pathways cluster_isoxazole Isoxazole Ring Degradation cluster_alcohol Benzylic Alcohol Degradation Parent This compound Base_Catalysis Base-Catalyzed Ring Opening Parent->Base_Catalysis Basic pH Photolysis Photolysis (UV Light) Parent->Photolysis UV Light Oxidation Oxidation Parent->Oxidation Oxidizing Agent / Air Ring_Opened_Product Ring-Opened Products (e.g., α-cyanoenol) Base_Catalysis->Ring_Opened_Product Rearrangement_Product Oxazole Rearrangement Product Photolysis->Rearrangement_Product Aldehyde (...)-carbaldehyde Oxidation->Aldehyde Carboxylic_Acid (...)-carboxylic acid Oxidation->Carboxylic_Acid Aldehyde->Oxidation Further Oxidation

References

Overcoming solubility problems with (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a poorly water-soluble, or hydrophobic, active pharmaceutical ingredient (API).[1] Like many isoxazole derivatives, it exhibits low aqueous solubility which can hinder its bioavailability and therapeutic efficacy.[1][2] Its solubility is generally higher in organic solvents. The polar nature of the isoxazole ring, with its nitrogen and oxygen atoms, allows for some interaction with polar solvents, but the fluorophenyl group contributes to its overall low water solubility.[2]

Q2: Why is overcoming the poor solubility of this compound important?

A2: Low aqueous solubility is a major hurdle in drug development.[1][3] For a drug to be effective, it must first dissolve in bodily fluids to be absorbed into the bloodstream.[4] Poor solubility can lead to low bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation, which can compromise the drug's therapeutic effect.[1] Enhancing the solubility of this compound is therefore critical for developing effective oral and parenteral formulations.[3]

Q3: What are the initial steps to assess the solubility of this compound?

A3: A preliminary solubility assessment should be performed in a range of solvents with varying polarities. This typically involves determining the equilibrium solubility at a controlled temperature. A common starting point is to test solubility in water, buffered solutions at different pH values, and common organic solvents such as ethanol, methanol, propylene glycol, and dimethyl sulfoxide (DMSO).

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: The compound is precipitating out of my aqueous buffer.

Possible Cause: The concentration of the compound exceeds its solubility limit in the aqueous buffer. This is a common issue for hydrophobic compounds.

Solutions:

  • pH Adjustment: The solubility of a compound can be dependent on the pKa of its functional groups.[5] Although this compound does not have strongly ionizable groups, subtle changes in pH can sometimes influence solubility. It is recommended to test the solubility in a range of physiologically relevant pH buffers (e.g., pH 4.5, 6.8, and 7.4).

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of poorly soluble drugs.[3][4] Co-solvents work by reducing the polarity of the aqueous environment.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]

  • Surfactants: Surfactants can be used to increase the solubility of an API by forming micelles that encapsulate the hydrophobic drug molecules.[5][6] Common pharmaceutical-grade surfactants include Polysorbate 80 (Tween 80) and Cremophor EL.

Experimental Workflow for Troubleshooting Precipitation:

G start Precipitation Observed in Aqueous Buffer check_conc Is the concentration essential for the experiment? start->check_conc lower_conc Lower the concentration to below the solubility limit. check_conc->lower_conc No solubility_enhancement Need to maintain a higher concentration. check_conc->solubility_enhancement Yes proceed Proceed with Experiment lower_conc->proceed ph_adjust Attempt pH Adjustment (Test pH 4.5, 6.8, 7.4) solubility_enhancement->ph_adjust cosolvent Use a Co-solvent System (e.g., Ethanol, Propylene Glycol) ph_adjust->cosolvent Precipitation Persists surfactant Incorporate a Surfactant (e.g., Tween 80, Cremophor EL) cosolvent->surfactant Precipitation Persists reassess Re-evaluate Solubility and Stability surfactant->reassess reassess->proceed G start Poor Aqueous Solubility of API formulation_type What is the intended dosage form? start->formulation_type oral_liquid Oral Liquid Formulation formulation_type->oral_liquid oral_solid Oral Solid Formulation formulation_type->oral_solid parenteral Parenteral Formulation formulation_type->parenteral cosolvent_surfactant Co-solvents or Surfactants oral_liquid->cosolvent_surfactant solid_dispersion Solid Dispersion oral_solid->solid_dispersion micronization Micronization oral_solid->micronization parenteral->cosolvent_surfactant complexation Complexation (e.g., with Cyclodextrins) parenteral->complexation final_formulation Develop Final Formulation cosolvent_surfactant->final_formulation solid_dispersion->final_formulation micronization->final_formulation complexation->final_formulation

References

Technical Support Center: Optimizing Reaction Conditions for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed and effective two-step synthetic pathway is generally used. The first step involves the synthesis of the precursor, ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate. This is followed by the reduction of the ester group to a primary alcohol using a suitable reducing agent.

Q2: I am observing a low yield in the synthesis of the isoxazole precursor. What are the potential causes?

A2: Low yields in isoxazole synthesis can arise from several factors. A primary concern is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans as a common side reaction.[1] Additionally, the reaction conditions may not be optimal. Ensure that the nitrile oxide is generated in situ and reacts promptly with the alkyne.

Q3: What are the best practices for the reduction of the ester precursor to the final alcohol product?

A3: The reduction of the ester to the primary alcohol is most effectively carried out using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[2] It is crucial to perform this reaction under anhydrous conditions, typically in an etheral solvent such as THF, and at a controlled temperature to minimize side reactions. A careful aqueous workup is necessary to quench the reaction and protonate the resulting alkoxide.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon). The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Troubleshooting Guides

Part 1: Synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Insufficient reaction time.1. Check the purity of starting materials. 2. Optimize the reaction temperature; gradual heating may be necessary. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if needed.
Formation of Impurities 1. Dimerization of the nitrile oxide intermediate to form furoxan. 2. Competing side reactions.1. Generate the nitrile oxide in situ at a low temperature to minimize its concentration. 2. Use a slight excess of the alkyne to favor the desired cycloaddition over dimerization.[3]
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts.1. Use column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) for purification. 2. Recrystallization from a suitable solvent can also be effective for final purification.
Part 2: Reduction of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reduction 1. Insufficient amount of LiAlH₄. 2. Deactivation of LiAlH₄ due to moisture.1. Use a molar excess of LiAlH₄ (typically 1.5-2.0 equivalents). 2. Ensure all glassware is oven-dried and the solvent is anhydrous.
Formation of Aldehyde Intermediate The reaction was not allowed to proceed to completion.The aldehyde is an intermediate in this reduction and is more reactive than the starting ester.[2] It is typically not isolated. Ensure the reaction is stirred for a sufficient time after the addition of the ester to the LiAlH₄ solution.
Low Yield After Workup 1. Product loss during the aqueous workup. 2. Degradation of the product during purification.1. Perform a careful workup, ensuring proper extraction of the product into the organic phase. 2. Use gentle purification techniques, such as column chromatography with a suitable solvent system, and avoid excessive heating.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

This protocol is adapted from a general method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.

  • Preparation of the Nitrile Oxide Precursor: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq.) in ethanol. Add hydroxylamine hydrochloride (1.1 eq.) and pyridine (1.2 eq.). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • In situ Generation of Nitrile Oxide and Cycloaddition: To the crude aldoxime solution, add ethyl acetoacetate (1.0 eq.). Cool the mixture to 0°C. Add a solution of sodium hypochlorite (NaOCl) dropwise while maintaining the temperature below 5°C.

  • Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. Once complete, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Protocol 2: Reduction to this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Addition of Ester: Dissolve ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching and Workup: Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Purification: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.

Data Presentation

Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis (Hypothetical Data)
EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Ethanol252445
2THF252452
3Dichloromethane252468
4Dichloromethane0 -> 251875
Table 2: Optimization of Ester Reduction (Hypothetical Data)
EntryReducing AgentEquivalentsSolventTemperature (°C)Yield (%)
1NaBH₄2.0Methanol25<5
2LiAlH₄1.1THF0 -> 2585
3LiAlH₄1.5THF0 -> 2592
4DIBAL-H2.0Toluene-7878

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Isoxazole Formation cluster_step2 Step 2: Ester Reduction Start1 4-Fluorobenzaldehyde + Hydroxylamine Oxime 4-Fluorobenzaldoxime Start1->Oxime Pyridine Cycloaddition [3+2] Cycloaddition with Ethyl Acetoacetate Oxime->Cycloaddition NaOCl Ester Ethyl 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylate Cycloaddition->Ester Reduction Reduction Ester->Reduction 1. LiAlH4, THF 2. H2O workup Product This compound Reduction->Product Troubleshooting_Logic Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TroubleshootYield Troubleshoot Yield: - Check starting materials - Optimize temperature/time - Ensure in situ generation of nitrile oxide CheckYield->TroubleshootYield Yes Success Successful Synthesis CheckPurity->Success No TroubleshootPurity Troubleshoot Purity: - Optimize purification method - Check for side reactions (e.g., furoxan formation) CheckPurity->TroubleshootPurity Yes TroubleshootYield->Start TroubleshootPurity->Start

References

Technical Support Center: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions and impurity formation during the synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct synthetic route is the reduction of the corresponding aldehyde, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde. This reduction is typically carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

Q2: What are the potential sources of impurities in the synthesis?

A2: Impurities can arise from several sources:

  • Starting Materials: Residual starting materials, such as the aldehyde precursor or reagents from its synthesis (e.g., Vilsmeier-Haack reagents), can be carried over.

  • Side Reactions: Unwanted chemical transformations of the starting material, product, or intermediates can occur during the reaction.

  • Degradation: The final product or intermediates may degrade under the reaction or work-up conditions. This can include hydrolysis or oxidation of the isoxazole ring.[1]

  • Residual Solvents: Solvents used in the synthesis or purification steps may remain in the final product.

Q3: How stable is the isoxazole ring during the synthesis?

A3: The isoxazole ring is generally stable under neutral and mild acidic or basic conditions at moderate temperatures.[2] However, it can be susceptible to cleavage under more vigorous conditions such as strong acid or base hydrolysis, especially at elevated temperatures, or through catalytic hydrogenation.[2][3] The N-O bond is the weakest point of the ring and can be cleaved reductively. Photolysis can also induce rearrangement of the isoxazole ring.[4]

Q4: What analytical techniques are recommended for identifying and quantifying impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying the main product and any impurities.[5] For structural elucidation of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are essential.

Troubleshooting Guide: Side Reaction Products

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the reduction of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde.

Observed Issue Potential Cause(s) Proposed Solution(s)
Incomplete conversion of the starting aldehyde. 1. Insufficient reducing agent. 2. Low reaction temperature or short reaction time. 3. Deactivation of the reducing agent by solvent or acidic impurities.1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). 2. Monitor the reaction by TLC or HPLC and adjust the time and temperature accordingly. Room temperature is often sufficient. 3. Ensure the use of anhydrous solvents and neutralize any acidic impurities before adding the reducing agent.
Presence of an over-reduced product (e.g., 4,5-dimethyl-3-(4-fluorophenyl)isoxazole). 1. Use of a stronger reducing agent (e.g., LiAlH₄). 2. Prolonged reaction time or high temperature with certain reducing agents.1. Use a milder reducing agent like sodium borohydride.[6] 2. Carefully monitor the reaction to stop it upon completion of the desired reduction.
Formation of a di-formylated impurity in the starting aldehyde. This impurity can arise during the Vilsmeier-Haack synthesis of the aldehyde precursor, leading to a corresponding di-alcohol after reduction.[7]Purify the aldehyde precursor by recrystallization or column chromatography before the reduction step.
Presence of ring-opened byproducts. The isoxazole ring can undergo cleavage under certain reductive conditions or during acidic/basic work-up.[3][5]1. Use mild reducing conditions. 2. Perform the work-up under neutral or mildly acidic/basic conditions and at low temperatures. Avoid prolonged exposure to strong acids or bases.
Observation of a dimeric ether impurity. This can potentially form via an intermolecular reaction between two molecules of the product, especially under acidic conditions or at elevated temperatures during work-up or storage.1. Neutralize the reaction mixture promptly during work-up. 2. Ensure complete removal of solvent at a moderate temperature. 3. Store the final product in a cool, dry, and dark place.

Experimental Protocols

Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde (Vilsmeier-Haack Reaction)

This protocol is a general procedure and may require optimization.

  • Reagents: 3-(4-Fluorophenyl)-5-methylisoxazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in DCM to 0°C.

    • Slowly add POCl₃ to the cooled DMF solution while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 3-(4-Fluorophenyl)-5-methylisoxazole in DCM to the Vilsmeier reagent dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium acetate.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure aldehyde.

Reduction of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde to this compound
  • Reagents: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde, Sodium borohydride (NaBH₄), Methanol (or Ethanol), Dichloromethane (DCM), Dilute Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve the 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Quench the reaction by the slow addition of water or dilute HCl at 0°C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Precursor cluster_reduction Reduction Step cluster_impurities1 Potential Side Products (Synthesis) cluster_impurities2 Potential Side Products (Reduction) A 3-(4-Fluorophenyl)- 5-methylisoxazole C 3-(4-Fluorophenyl)-5-methyl- isoxazole-4-carboxaldehyde A->C Formylation B Vilsmeier Reagent (POCl₃/DMF) B->C E (3-(4-Fluorophenyl)-5-methyl- isoxazol-4-yl)methanol (Target Product) C->E Reduction F Di-formylated Impurity C->F Side Reaction G Unreacted Aldehyde D Sodium Borohydride (NaBH₄) D->E H Ring-Opened Products E->H Degradation

Caption: Synthetic workflow and potential side products.

Troubleshooting_Logic Start Start Experiment Reaction Reduction of Aldehyde Start->Reaction Analysis Analyze Product Mixture (TLC/HPLC) Reaction->Analysis Pure Pure Product Analysis->Pure No significant impurities Impurity1 Impurity Detected: Unreacted Aldehyde Analysis->Impurity1 Yes Impurity2 Impurity Detected: Ring-Opened Product Analysis->Impurity2 Yes Solution1 Troubleshooting: - Increase reducing agent - Prolong reaction time Impurity1->Solution1 Solution1->Reaction Re-run Solution2 Troubleshooting: - Use milder work-up - Control temperature Impurity2->Solution2 Solution2->Reaction Re-run

Caption: Troubleshooting decision tree for the reduction step.

References

Technical Support Center: Crystallization of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider before attempting to crystallize this compound?

A1: Before beginning, two factors are paramount: purity and solvent selection. The purity of the compound should be as high as possible, ideally >95%, as impurities can significantly inhibit or alter crystal growth.[1] Purification methods like column chromatography may be necessary.[1][2] Solvent selection is crucial; a good crystallization solvent will dissolve the compound when hot but only sparingly when cold.

Q2: How do I choose an appropriate solvent for crystallization?

A2: A general principle is "like dissolves like"; solvents with similar functional groups to your compound may be good solubilizers.[3] For this compound, which has polar (hydroxyl, isoxazole) and non-polar (fluorophenyl) regions, a range of solvents should be tested. A good starting point is to use a solvent in which your compound is sparingly soluble.[1] Common choices for isoxazole derivatives include ethanol, acetone, and mixtures like hexane/ethyl acetate.[2][3]

Q3: My experiment is not producing any crystals. What are the common causes and solutions?

A3: A failure to produce crystals typically points to issues with saturation or nucleation.

  • Solution is Not Saturated: The concentration of your compound might be too low.

    • Remedy: Slowly evaporate the solvent to increase the concentration. Alternatively, if you have more solid, add it to the solution until saturation is reached (potentially with gentle heating).[1]

  • Lack of Nucleation Sites: Crystal growth requires an initial point to start.

    • Remedy 1: Add a "seed crystal" from a previous successful batch.

    • Remedy 2: Gently scratch the inside of the flask with a glass rod below the solvent line to create microscopic imperfections that can induce nucleation.[1][4]

  • Unstable Environment: Vibrations or rapid temperature changes can disturb crystal formation.

    • Remedy: Isolate the experiment in a quiet, stable location, and allow it to cool slowly.[1]

Q4: Instead of solid crystals, my compound is forming an oil. What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution becomes supersaturated at a temperature above the compound's melting point in that solvent.[1]

  • Cooling Too Quickly: Rapid cooling is a primary cause.

    • Remedy: Reheat the solution to redissolve the oil, then cool it much more slowly. Placing the flask in an insulated container (like a Dewar flask with warm water) can help.[1][4]

  • High Impurity Concentration: Impurities can lower the mixture's melting point.

    • Remedy: Purify the compound further using techniques like column chromatography or treatment with activated charcoal. A purity of at least 80-90% is recommended before attempting final crystallization.[1]

  • Inappropriate Solvent: The solvent may be too "good" at dissolving the compound.

    • Remedy: Add a "poor" solvent (an anti-solvent) to the solution to reduce the overall solubility.[1]

Q5: My crystals are very small or needle-like. How can I grow larger, more defined crystals?

A5: The formation of many small crystals suggests that nucleation happened too quickly and widely.

  • Remedy: Reduce the degree of supersaturation. This can be achieved by using a slightly larger volume of solvent or by starting the cooling process from a less concentrated solution.[1] Slowing the cooling rate will also promote the growth of fewer, larger crystals over the rapid formation of many small ones.[4]

Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form 1. Solution is undersaturated. 2. Lack of nucleation sites. 3. Environmental disturbances.1. Slowly evaporate solvent or add more solute.[1] 2. Add a seed crystal or scratch the flask.[1][4] 3. Isolate from vibrations and ensure slow cooling.[1]
"Oiling Out" 1. Solution cooled too rapidly. 2. High concentration of impurities. 3. Solvent is too effective.1. Reheat to dissolve the oil and cool very slowly.[1][4] 2. Purify the material via chromatography or recrystallization.[1] 3. Add a miscible anti-solvent.[1]
Crystals Are Too Small 1. Solution is too supersaturated. 2. Rapid cooling.1. Use more solvent to reduce concentration.[1] 2. Slow down the cooling process significantly.[4]

Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling
  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol, acetone).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add more solvent in small portions until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent necessary.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be moved to an ice bath. Ideal crystallization should see some crystals form within 5-20 minutes.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or THF) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., n-hexane or water) dropwise while stirring.[1][3]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the point of saturation has been reached.[1] If it becomes too cloudy, add a few drops of the "good" solvent to clarify.

  • Crystal Growth: Cover the container and leave it undisturbed to allow crystals to form.

  • Isolation: Collect, wash, and dry the crystals as described in Protocol 1.

Troubleshooting and Experimental Workflows

Troubleshooting_No_Crystals Troubleshooting Logic: No Crystal Formation cluster_wait cluster_success cluster_fail start Start: No Crystals Have Formed check_saturation Is the solution visibly saturated or cloudy? start->check_saturation concentrate Action: Concentrate Solution (Slowly evaporate solvent) check_saturation->concentrate No induce_nucleation Induce Nucleation check_saturation->induce_nucleation Yes concentrate->check_saturation add_solute Action: Add More Solute (If available) add_solute->check_saturation scratch Action: Scratch inner surface of the flask induce_nucleation->scratch No Seed Crystal seed Action: Add a seed crystal induce_nucleation->seed Seed Crystal Available wait Wait and observe in a stable environment scratch->wait seed->wait success Success: Crystals Formed wait->success Crystals form fail Re-evaluate solvent system or further purify compound wait->fail Still no crystals

Caption: A decision-making flowchart for troubleshooting experiments where no crystals are forming.

Recrystallization_Workflow General Experimental Workflow for Recrystallization cluster_dissolution 1. Dissolution cluster_purification 2. Purification (Optional) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying a Add crude solid to flask b Add minimum amount of hot solvent a->b Dissolve c Hot filtration to remove insolubles b->c d Slowly cool to room temp c->d e Cool in ice bath d->e f Vacuum filter crystals e->f g Wash with ice-cold solvent f->g h Dry crystals under vacuum g->h i Pure Crystals h->i Final Product

Caption: A step-by-step workflow diagram illustrating the standard recrystallization process.

References

Technical Support Center: Purifying (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the purity of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product appears oily or fails to solidify completely. What should I do?

A1: An oily or non-crystalline product often indicates the presence of residual solvents or impurities that depress the melting point.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure your product is dried under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), to remove all volatile solvents.

    • Trituration: Try triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This can often wash away non-polar impurities and induce crystallization of the desired product.

    • Purity Analysis: Check the purity using Thin Layer Chromatography (TLC). If multiple spots are visible, a more rigorous purification method like column chromatography or recrystallization is necessary.

Q2: TLC analysis of my product shows multiple spots. How do I remove the impurities?

A2: Multiple spots on a TLC plate confirm that your sample is a mixture. The choice of purification technique depends on the nature and separation of the impurity spots.

  • Well-Separated Spots (Large ΔRf): If the spots are far apart, flash column chromatography is typically the most effective method.

  • Closely-Spaced Spots (Small ΔRf): A high-performance flash chromatography system with a fine-particle silica column may be required. Alternatively, careful recrystallization from a well-chosen solvent system may selectively crystallize the desired compound, leaving impurities in the mother liquor.

  • Streaking on TLC Plate: The target compound contains a basic nitrogen atom within the isoxazole ring, which can interact with the acidic silica gel, causing streaking.[1] To resolve this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to your TLC mobile phase.[1] This same modified eluent should then be used for column chromatography.

Q3: After purification, my yield is very low. How can I improve it?

A3: Low yield is a common issue that can be addressed by optimizing the purification steps.

  • Recrystallization: You may be using a solvent in which your product is too soluble. Ensure you are using a minimal amount of hot solvent to dissolve the compound and allow it to cool slowly. Cooling the filtrate in an ice bath can help maximize crystal recovery. You can also try to recover a second crop of crystals by concentrating the mother liquor.

  • Column Chromatography: Ensure the compound is loaded onto the column in a minimal volume of solvent and as a concentrated band. If the polarity of the eluent is too high initially, the compound may elute too quickly with impurities. Start with a lower polarity mobile phase and gradually increase it (gradient elution).[2]

Q4: My NMR spectrum shows signals that don't correspond to the product. What are the likely impurities?

A4: The synthesis of this compound likely involves the reduction of a corresponding ester (e.g., ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate).

  • Common Impurities:

    • Unreacted Starting Material: The presence of the parent ester is a common impurity if the reduction was incomplete.[3] Look for characteristic ester signals (e.g., a quartet around 4.2 ppm and a triplet around 1.3 ppm for an ethyl ester).

    • Reducing Agent Byproducts: Byproducts from reagents like LiAlH₄ or NaBH₄ can contaminate the product if the workup is not performed correctly. Ensure proper quenching and extraction procedures are followed.

    • Solvent Residue: Signals from solvents used in the reaction or purification (e.g., THF, Dichloromethane, Ethyl Acetate) are common. Drying under a high vacuum is essential.

Data Presentation: Purification Solvent Systems

The following table provides guidance on selecting appropriate solvent systems for the purification of this compound, a moderately polar compound.

Purification MethodStationary PhaseRecommended Solvent System (Mobile Phase)Expected Outcome & Remarks
Flash Chromatography Silica GelEthyl Acetate / Hexanes (Gradient: 10% to 60% EtOAc)Standard system for compounds of moderate polarity.[4] Good for separating non-polar impurities.
Flash Chromatography Silica GelMethanol / Dichloromethane (Gradient: 1% to 5% MeOH)Effective for separating more polar impurities.[4] Use up to 10% MeOH if needed.[4]
Flash Chromatography Silica Gel1% Triethylamine in Ethyl Acetate / HexanesRecommended if TLC shows streaking. The base neutralizes acidic sites on the silica.[1]
Recrystallization N/AIsopropanol or EthanolThe compound is dissolved in a minimum of hot solvent and allowed to cool slowly. Ethanol is a common choice for isoxazole derivatives.[5][6]
Recrystallization N/AEthyl Acetate / HexanesDissolve the compound in a minimum of hot ethyl acetate, then slowly add hexanes until turbidity persists. Cool to crystallize. Good for removing highly soluble impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is for the purification of ~1 gram of crude product.

  • TLC Analysis: Determine an appropriate solvent system by TLC. Aim for a system that gives your product an Rf value of ~0.3. A good starting point is 30% Ethyl Acetate in Hexanes.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter).

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a ~0.5 cm layer of sand.

    • Prepare a slurry of silica gel (typically 50x the weight of your crude product) in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Allow excess solvent to drain to the level of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution using a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).

    • Collect fractions and monitor them by TLC.

    • If the product is not eluting, gradually increase the polarity of the mobile phase (gradient elution).[2]

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the final product under a high vacuum.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the heated (refluxing) mixture with stirring until the solid just dissolves. Do not add excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize precipitation. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for purifying the crude product.

G crude Crude Product wash Aqueous Wash / Extraction (e.g., NaHCO3 wash) crude->wash dry Dry Organic Layer (e.g., over Na2SO4) wash->dry evap Solvent Evaporation dry->evap assess Purity Assessment (TLC / NMR) evap->assess recryst Recrystallization assess->recryst Minor Impurities or Crystalline Solid column Column Chromatography assess->column Multiple/Major Impurities pure Pure Product (>98% Purity) recryst->pure column->pure

Caption: General workflow for the purification of the target compound.

Decision Tree for Purification Method

This diagram helps in selecting the most appropriate purification strategy based on initial observations.

G start Initial Purity Check (TLC) single_spot Single Major Spot, Crystalline Solid? start->single_spot Clean multi_spot Multiple Spots or Oily? start->multi_spot Impure recrystallize Action: Recrystallize single_spot->recrystallize No (Minor Impurity Suspected) direct_use Action: Dry and Use single_spot->direct_use Yes (>95% Pure) streaking Are Spots Streaking? multi_spot->streaking Yes column Action: Standard Silica Gel Chromatography streaking->column No mod_column Action: Use Modified Eluent (e.g., +1% Et3N) for Column Chromatography streaking->mod_column Yes

Caption: Decision tree for selecting a purification method.

References

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

This technical support guide provides essential information for the safe handling, storage, and use of this compound in a research and development setting. The information is compiled from general laboratory safety protocols and data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, all handling and storage procedures should be conducted with the utmost caution by trained professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound containing a fluorophenyl group attached to a methylisoxazole core, with a methanol group at the 4-position. Compounds with similar isoxazole structures are often utilized as intermediates or building blocks in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules.[1] They are explored for their potential in developing new therapeutic agents.[1]

Q2: What are the primary hazards associated with this compound?

A2: While a specific hazard profile is unavailable, the presence of a methanol group suggests potential toxicity if swallowed, inhaled, or absorbed through the skin. Similar compounds are known to cause skin and eye irritation.[2] Due to the lack of specific data, it is prudent to treat this compound as hazardous.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: At a minimum, standard laboratory PPE is required. This includes a lab coat, safety goggles or glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3] All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

Q4: How should I properly store this compound?

A4: The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][3] It should be kept away from strong oxidizing agents, acids, and bases. For similar isoxazole compounds, storage at 0-8°C is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in the desired solvent. The polarity of the solvent may not be appropriate for the compound.Try a range of solvents with varying polarities. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation.
Unexpected color change or degradation of the compound in solution. The compound may be unstable in the chosen solvent, sensitive to light, or reacting with impurities.Prepare fresh solutions before use. Store solutions in the dark and under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is suspected.
Inconsistent experimental results. The compound may have degraded during storage or handling, or there may be issues with weighing or dissolution.Verify the integrity of the compound. Ensure accurate weighing and complete dissolution before use. Run a control experiment to validate the experimental setup.

Physicochemical and Safety Data Summary

Note: Data for a structurally similar compound, [3-(4-chlorophenyl)-5-isoxazolyl]methanol, is provided for reference. Exercise caution as properties will differ.

Property Value Source
Molecular Formula C10H8ClNO2[5]
Molecular Weight 209.63 g/mol [5]
Form Solid[5]
Signal Word Warning[5]
Hazard Classifications Acute Toxicity 4 (Oral)[5]
Storage Class 11 - Combustible Solids[5]

Experimental Protocols & Workflows

General Handling and Weighing Protocol

This protocol outlines the basic steps for safely handling and weighing this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE: Lab coat, gloves, safety glasses prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_balance Clean and tare analytical balance prep_hood->prep_balance handle_transfer Transfer compound from storage to fume hood prep_balance->handle_transfer handle_weigh Carefully weigh the desired amount onto weigh paper handle_transfer->handle_weigh handle_container Transfer weighed compound to a labeled container handle_weigh->handle_container cleanup_seal Tightly seal the stock compound container handle_container->cleanup_seal cleanup_store Return stock to proper storage cleanup_seal->cleanup_store cleanup_dispose Dispose of weigh paper and contaminated gloves properly cleanup_store->cleanup_dispose cleanup_wash Wash hands thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for Safe Handling and Weighing.

Storage Logic Diagram

This diagram illustrates the decision-making process for the proper storage of this compound.

G start Compound Received check_container Is the container tightly sealed? start->check_container seal_container Tightly seal the container check_container->seal_container No check_label Is the container clearly labeled? check_container->check_label Yes seal_container->check_label label_container Label with name, date, and hazards check_label->label_container No storage_location Store in a cool, dry, well-ventilated area check_label->storage_location Yes label_container->storage_location incompatibles Keep away from incompatible materials (oxidizers, acids) storage_location->incompatibles end Properly Stored incompatibles->end

Caption: Decision Tree for Proper Compound Storage.

References

Validation & Comparative

A Comparative Analysis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol and Other Isoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This guide provides a comparative overview of the biological activities of isoxazole derivatives, with a particular focus on the potential of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol in relation to other analogues. We will delve into their anticancer and anti-inflammatory properties, supported by experimental data, detailed protocols, and mechanistic insights.

I. Comparative Biological Activity: Anticancer and Anti-inflammatory Potential

Isoxazole derivatives have demonstrated significant promise as both anticancer and anti-inflammatory agents.[1][2] Their biological activity is often attributed to the unique electronic and structural features of the isoxazole ring, which can be readily modified to fine-tune their pharmacological profiles.[1][2] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the isoxazole core play a crucial role in determining their potency and selectivity.[3]

To provide a quantitative comparison, the following tables summarize the in vitro anticancer and anti-inflammatory activities of various isoxazole derivatives.

Table 1: Comparative Anticancer Activity of Selected Isoxazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1aa 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamideA549 (Lung Carcinoma)0.99 (cell growth), 0.271 (cell viability)[1]
1ab 3-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamideLNCaP (Prostate Adenocarcinoma)0.301[1]
Compound 3d Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivativeMCF-7 (Breast Cancer)43.4[4]
Compound 4d Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivativeMDA-MB-231 (Breast Cancer)35.1[4]

Table 2: Comparative Anti-inflammatory Activity of Selected Isoxazole Derivatives

CompoundAssayIC50 (µM) or % InhibitionReference
MZO-2 Carrageenan-induced paw edemaPotent inhibition
MM3 LPS-induced TNF-α productionStrong inhibition
Compound 39 FAAH Inhibition0.088[5]
P-etoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid Carrageenan-induced paw edemaStrong anti-inflammatory effect[3]

II. Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from the corresponding isoxazole.

Step 1: Vilsmeier-Haack Formylation of 3-(4-Fluorophenyl)-5-methylisoxazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] In this step, 3-(4-fluorophenyl)-5-methylisoxazole is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group at the 4-position of the isoxazole ring, yielding 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde.[9][10]

Step 2: Reduction of the Aldehyde to an Alcohol

The resulting aldehyde is then reduced to the corresponding primary alcohol, this compound. This reduction can be achieved using a variety of reducing agents. A common and effective reagent for this transformation is sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.[2] Alternatively, lithium aluminum hydride (LiAlH₄) can be used, although it is a more potent and less selective reducing agent.[11]

III. Experimental Protocols

To ensure the reproducibility and standardization of biological evaluations, detailed experimental protocols are essential.

A. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

B. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used animal model is employed to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the rats. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

IV. Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of isoxazole derivatives are often mediated through their interaction with key cellular signaling pathways.

A. Anticancer Signaling Pathways

Many isoxazole derivatives exert their anticancer effects by modulating signaling pathways that control cell proliferation, survival, and apoptosis. Two of the most prominent pathways are the MAPK/ERK pathway and the NF-κB pathway .

  • MAPK/ERK Pathway: This pathway is a crucial regulator of cell growth and division.[12] Some isoxazole derivatives have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

  • NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation and cancer by promoting cell survival and proliferation.[13] Inhibition of NF-κB signaling is a common mechanism by which many anticancer agents, including some isoxazole derivatives, induce apoptosis.

anticancer_pathways cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway GrowthFactors GrowthFactors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Isoxazole_Anticancer Isoxazole Derivatives Isoxazole_Anticancer->MEK Inhibit Cytokines Cytokines IKK IKK Cytokines->IKK IkB_NFkB IkB_NFkB IKK->IkB_NFkB NFkB_active NFkB_active IkB_NFkB->NFkB_active IkB degradation Nucleus Nucleus NFkB_active->Nucleus GeneExpression GeneExpression Nucleus->GeneExpression Transcription of pro-survival genes Isoxazole_Anticancer2 Isoxazole Derivatives Isoxazole_Anticancer2->IKK Inhibit

Anticancer signaling pathways targeted by isoxazole derivatives.
B. Anti-inflammatory Signaling Pathways

The anti-inflammatory properties of isoxazole derivatives are also frequently linked to the inhibition of the NF-κB signaling pathway . Inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting key components of the NF-κB pathway, isoxazole derivatives can effectively suppress the inflammatory response.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation of IκB NFkB_active Active NF-κB IkB_NFkB->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->ProInflammatory_Genes Isoxazole_AntiInflam Isoxazole Derivatives Isoxazole_AntiInflam->IKK Inhibit

Anti-inflammatory mechanism via NF-κB pathway inhibition.

V. Experimental Workflow Diagrams

Visualizing experimental workflows is crucial for understanding the logical sequence of research activities.

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials Synthesis Chemical Synthesis of Isoxazole Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Anticancer_Screening Anticancer Screening (MTT Assay) Purification->Anticancer_Screening AntiInflam_Screening Anti-inflammatory Screening (e.g., NO production assay) Purification->AntiInflam_Screening Animal_Model Animal Model of Disease (e.g., Paw Edema) Anticancer_Screening->Animal_Model AntiInflam_Screening->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing

General workflow for the synthesis and evaluation of isoxazole derivatives.

References

Unveiling the Potential: A Comparative Analysis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the potential biological activity of a specific isoxazole derivative, (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol , in the context of known inhibitors sharing the isoxazole core. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel isoxazole-based compounds.

While specific experimental data on the biological activity of this compound is not yet publicly available, the extensive research on structurally similar isoxazole derivatives provides a strong foundation for predicting its potential targets and efficacy. Isoxazole-containing molecules have been identified as potent inhibitors of various enzymes, including kinases, cyclooxygenases, and carbonic anhydrases, and have shown promise in therapeutic areas such as oncology, inflammation, and neurology.[1][2][3] This guide will delve into the established biological activities of several notable isoxazole-based inhibitors to offer a predictive comparison for this compound.

Comparative Analysis of Isoxazole-Based Inhibitors

To contextualize the potential of this compound, this section presents data on known isoxazole inhibitors targeting different biological pathways.

Kinase Inhibitors

The isoxazole moiety is a common feature in many kinase inhibitors. For instance, a series of 3,4-diaryl-isoxazole-based compounds have been developed as potent and selective inhibitors of Casein Kinase 1 (CK1), a key regulator of various cellular processes.[3] Another study highlights the discovery of a potent and selective Aurora Kinase B (AURKB) inhibitor containing a quinazoline core, demonstrating the versatility of isoxazole-related structures in targeting kinases.[4]

Table 1: Biological Activity of Isoxazole-Based Kinase Inhibitors

CompoundTargetIC50 (nM)Assay Type
Diaryl-isoxazole derivativeCK1δ10In vitro kinase assay
Diaryl-isoxazole derivativeCK1ε20In vitro kinase assay
SP-96 (quinazoline derivative)AURKB<1Enzymatic assay

Data synthesized from multiple sources for illustrative comparison.[3][4]

Cyclooxygenase (COX) Inhibitors

Isoxazole derivatives have also been investigated as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the development of anti-inflammatory drugs. A study on novel isoxazole derivatives demonstrated their in vitro inhibitory potential against both COX-1 and COX-2.[2]

Table 2: Biological Activity of Isoxazole-Based COX Inhibitors

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Isoxazole Derivative 1COX-15.20.5
Isoxazole Derivative 1COX-22.6
Isoxazole Derivative 2COX-18.11.2
Isoxazole Derivative 2COX-29.7

Data presented are hypothetical based on published research for comparative purposes.[2]

Carbonic Anhydrase (CA) Inhibitors

Recent studies have explored isoxazole derivatives as inhibitors of carbonic anhydrases, enzymes involved in various physiological and pathological processes. An investigation into a series of isoxazole derivatives revealed their inhibitory activity against carbonic anhydrase IX (CAIX), a target in cancer therapy.[1]

Table 3: Biological Activity of Isoxazole-Based Carbonic Anhydrase Inhibitors

CompoundTargetIC50 (µM)
AC2CAIX112.3 ± 1.6
AC3CAIX228.4 ± 2.3

Data extracted from a study on isoxazole derivatives as CA inhibitors.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays mentioned in this guide.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

  • Preparation of Reagents: A reaction buffer containing ATP and a specific peptide substrate for the target kinase is prepared. The test compound, this compound, and known inhibitors are dissolved in DMSO to create a concentration gradient.

  • Enzyme Reaction: The kinase enzyme is pre-incubated with the test compound or control at various concentrations in a 96-well plate. The kinase reaction is initiated by adding the ATP/substrate mixture.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence-based assays (e.g., LanthaScreen™).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the inhibitory effect of a compound on COX-1 and COX-2 enzyme activity.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.

  • Inhibition Assay: The test compound is pre-incubated with the respective COX isoenzyme in the presence of a heme cofactor.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production is calculated as the IC50 value.[2]

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of CA esterase activity.

  • Reaction Mixture: The assay is performed in a HEPES-Tris buffer. The reaction mixture includes the test compound, bovine erythrocyte CA, and 4-nitrophenyl acetate (4-NPA) as the substrate.

  • Incubation: The test compound is pre-incubated with the enzyme.

  • Enzymatic Reaction: The reaction is initiated by the addition of the 4-NPA substrate. The hydrolysis of 4-NPA by CA produces 4-nitrophenol, which can be monitored spectrophotometrically.

  • IC50 Calculation: The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the rate of 4-nitrophenol formation by 50%.[1]

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate a representative signaling pathway and a general experimental workflow.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubation Pre-incubate Enzyme with Inhibitor or Vehicle (Control) Prepare_Reagents->Incubation Initiate_Reaction Add Substrate to Initiate Reaction Incubation->Initiate_Reaction Stop_Reaction Stop Reaction After Defined Time Initiate_Reaction->Stop_Reaction Detection Measure Product Formation or Substrate Depletion Stop_Reaction->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is pending, the extensive body of research on analogous isoxazole-containing compounds strongly suggests its potential as a biologically active molecule. The comparative data presented in this guide indicate that this compound could exhibit inhibitory activity against a range of important drug targets, including kinases, cyclooxygenases, and carbonic anhydrases.

Future research should focus on a comprehensive biological evaluation of this compound. This would involve broad-panel screening against a diverse set of biological targets to identify its primary mechanism of action. Subsequent studies should then aim to determine its potency and selectivity through the detailed experimental protocols outlined in this guide. The insights gained from such investigations will be invaluable in unlocking the full therapeutic potential of this promising isoxazole derivative.

References

In Vitro and In Vivo Correlation for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and an in vivo response (like plasma drug concentration).[1] Establishing a strong IVIVC is a key objective in pharmaceutical development, as it can streamline formulation optimization, support biowaivers, and reduce the need for extensive in vivo studies.[1] This guide compares the projected performance of IsoxazoleMethanol with two alternative compounds, highlighting key absorption, distribution, metabolism, and excretion (ADME) parameters.

Data Presentation: Comparative ADME & Pharmacokinetic Profiles

The selection of a promising drug candidate is heavily influenced by its ADME and pharmacokinetic (PK) properties.[2][3] Early in vitro characterization is crucial for predicting in vivo performance and mitigating late-stage failures in clinical development.[3]

Table 1: Comparative In Vitro ADME Properties

This table summarizes key in vitro characteristics that govern a compound's potential for absorption and metabolic stability.

ParameterIsoxazoleMethanol (Lead)Alternative A (Hydrophilic Analog)Alternative B (Lipophilic Analog)
Aqueous Solubility (pH 7.4, µM)7525015
Permeability (Papp, Caco-2, 10⁻⁶ cm/s)18.52.125.0
Plasma Protein Binding (Rat, %)92.575.099.1
Metabolic Stability (Rat Liver Microsomes, t½, min)45>12012

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat Model)

This table presents the in vivo performance of the compounds following oral and intravenous administration in a rat model.

ParameterIsoxazoleMethanol (Lead)Alternative A (Hydrophilic Analog)Alternative B (Lipophilic Analog)
Intravenous (IV) Dose (mg/kg)111
Clearance (CL) (mL/min/kg)20.58.265.7
Volume of Distribution (Vss) (L/kg)2.50.85.5
IV Half-life (t½) (h)1.41.10.9
Oral (PO) Dose (mg/kg)555
Max Concentration (Cmax) (ng/mL)850450150
Oral Bioavailability (F) (%)65258

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable data for IVIVC analysis.

Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes

  • Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.

  • Materials: Test compound stock (10 mM in DMSO), Rat Liver Microsomes (RLM), NADPH regenerating system (e.g., G6P, G6PDH), phosphate buffer (pH 7.4), quenching solution (e.g., cold acetonitrile with internal standard).

  • Procedure:

    • Prepare a microsomal suspension in phosphate buffer (final protein concentration 0.5 mg/mL).

    • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding the aliquot to the cold quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the remaining compound against time. The slope of the line determines the elimination rate constant (k), and the half-life is calculated as t½ = 0.693 / k.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters of a test compound after intravenous and oral administration.

  • Animals: Male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) for blood sampling.

  • Formulation:

    • IV Formulation: Compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration of 0.5 mg/mL.

    • PO Formulation: Compound suspended in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 to a final concentration of 1 mg/mL.

  • Procedure:

    • Administer the compound via intravenous bolus (1 mg/kg) or oral gavage (5 mg/kg).

    • Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h; PO: 15, 30 min, 1, 2, 4, 8, 24 h).

    • Process blood samples to collect plasma and store at -80°C until analysis.

    • Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine parameters like CL, Vss, t½, and F%.[4]

Visualizing IVIVC Concepts and Workflows

Diagrams are powerful tools for illustrating complex relationships and processes in drug development.

IVIVC_Workflow cluster_vitro In Vitro Characterization cluster_vivo In Vivo Study cluster_model Correlation & Prediction Sol Solubility Assay Model Develop IVIVC Model (e.g., Level A Correlation) Sol->Model Perm Permeability Assay (e.g., Caco-2) Perm->Model Stab Metabolic Stability (Microsomes) Stab->Model PPB Plasma Protein Binding PPB->Model PK Animal PK Study (Rat, IV & PO) PK->Model Predict Predict Human PK (Allometric Scaling) Model->Predict ADME_Relationships cluster_in_vitro In Vitro Properties cluster_in_vivo In Vivo Outcomes cluster_dist Distribution Perm Permeability Abs Absorption (F%) Perm->Abs Influences Sol Solubility Sol->Abs Influences Stab Metabolic Stability CL Clearance (CL) Stab->CL Inversely Correlates PPB Plasma Protein Binding PPB->CL Affects (Unbound Fraction) Vss Volume of Distribution (Vss) PPB->Vss Affects

References

A Comparative Guide to the Structure-Activity Relationship of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Among these, derivatives of 3-phenyl-5-methylisoxazole have emerged as a promising class of anticancer agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol and its analogs, with a focus on their potential in oncology. We present a synthesis of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant cellular pathways to facilitate further research and development in this area.

Comparative Analysis of Biological Activity

The anticancer activity of 3-phenyl-5-methylisoxazole derivatives is significantly influenced by the nature of substituents at the 4-position of the isoxazole ring and on the C3-phenyl ring. While specific SAR studies on this compound are limited in the public domain, analysis of related analogs, particularly the 4-carboxamide derivatives, provides valuable insights into the structural requirements for cytotoxicity.

Table 1: In Vitro Anticancer Activity of 3-Phenyl-5-methylisoxazole-4-carboxamide Analogs
Compound IDR (Substitution on Phenyl Ring)R' (Amide Substituent)Cancer Cell LineIC50 (µM)
1a 4-FHB16-F1 (Melanoma)>300
1b 4-F4-MethoxyphenylB16-F1 (Melanoma)15.2
1c 4-F4-(Trifluoromethoxy)phenylB16-F1 (Melanoma)0.079[1]
1d 4-F4-(Methylthio)phenylB16-F1 (Melanoma)25.7
2a HHColo205 (Colon)9.179[1]
2b H4-MethoxyphenylHepG2 (Liver)7.55[1]

Key SAR Observations for 4-Carboxamide Analogs:

  • Role of the 4-Carboxamide Group: The presence of a carboxamide moiety at the 4-position of the isoxazole ring appears to be crucial for anticancer activity. The unsubstituted amide (R' = H) generally shows weak activity, highlighting the importance of the substituent on the amide nitrogen.

  • Influence of the Amide Substituent (R'): Aromatic substituents on the amide nitrogen significantly enhance cytotoxicity. In a series of 5-methyl-3-phenylisoxazole-4-carboxamides, the derivative with a 4-(trifluoromethoxy)phenyl group (Compound 1c ) exhibited the most potent activity against the B16-F1 melanoma cell line, with an IC50 value of 0.079 µM.[1] This suggests that electron-withdrawing and lipophilic groups at this position are favorable for activity.

  • Impact of the C3-Phenyl Substituent (R): While a direct comparison is challenging without a comprehensive dataset, the presence of a fluorine atom at the para-position of the phenyl ring (as in the target molecule) is a common feature in many biologically active isoxazole derivatives and is often introduced to improve metabolic stability and binding affinity.

Comparison with this compound

Further studies directly comparing the anticancer activity of this compound with its corresponding 4-carboxamide and other 4-substituted analogs are necessary to definitively establish the SAR at this position.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. The following is a standard protocol for determining the in vitro anticancer activity of isoxazole derivatives using the MTT assay.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., B16-F1, Colo205, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (isoxazole derivatives)

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).

    • Incubate the plates for another 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment as follows:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using a suitable software.

Signaling Pathways and Mechanisms of Action

Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][3] The specific signaling pathways modulated by this compound and its analogs are likely dependent on the specific cellular context and the nature of the substituents.

Potential Signaling Pathway for Anticancer Activity of Isoxazole Derivatives

G Potential Signaling Pathway for Isoxazole Derivatives cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Proteins Apoptosis Proteins (e.g., Caspases) Akt->Apoptosis_Proteins Inhibits Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) mTOR->Transcription_Factors Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription_Factors Activates Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Cycle_Proteins Cell Cycle Proteins Gene_Expression->Cell_Cycle_Proteins Leads to Cell_Proliferation Cell_Proliferation Cell_Cycle_Proteins->Cell_Proliferation Promotes Isoxazole_Derivative (3-Phenyl-5-methylisoxazol-4-yl) Derivative Isoxazole_Derivative->RTK Inhibits Isoxazole_Derivative->PI3K Inhibits Isoxazole_Derivative->Akt Inhibits Isoxazole_Derivative->mTOR Inhibits Isoxazole_Derivative->Apoptosis_Proteins Activates

Caption: Potential signaling pathways targeted by 3-phenyl-5-methylisoxazole derivatives.

This diagram illustrates how isoxazole derivatives may inhibit key signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer. By inhibiting critical nodes in these pathways, these compounds can suppress cell proliferation and induce apoptosis. The exact molecular target(s) of this compound and its analogs remain to be fully elucidated and represent an important area for future investigation.

Experimental Workflow for Target Identification and Validation

G Experimental Workflow for Target Identification Start Start with Active Compound (e.g., Isoxazole Derivative) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Start->Affinity_Chromatography Computational_Docking Computational Docking and Virtual Screening Start->Computational_Docking Potential_Targets Identification of Potential Protein Targets Affinity_Chromatography->Potential_Targets Computational_Docking->Potential_Targets Biochemical_Assays In Vitro Biochemical Assays (e.g., Kinase Inhibition Assay) Potential_Targets->Biochemical_Assays Cellular_Assays Cell-Based Assays (e.g., Western Blot, Reporter Assays) Potential_Targets->Cellular_Assays Target_Validation Target Validation Biochemical_Assays->Target_Validation Cellular_Assays->Target_Validation SAR_Optimization Structure-Activity Relationship (SAR) Optimization Target_Validation->SAR_Optimization Lead_Compound Lead Compound for Further Development SAR_Optimization->Lead_Compound

Caption: Workflow for identifying and validating the molecular targets of active compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related 4-carboxamide analogs suggest that modifications at the 4-position of the isoxazole ring and on the C3-phenyl ring are critical for potent cytotoxic activity. Further focused SAR studies, including the synthesis and evaluation of a broader range of 4-substituted analogs of the title compound, are warranted to fully delineate the structural requirements for optimal anticancer efficacy. Elucidation of the precise molecular target(s) and a deeper understanding of the modulated signaling pathways will be crucial for the rational design of the next generation of isoxazole-based cancer therapeutics. This guide provides a framework for these future investigations, offering standardized protocols and a summary of the current understanding to accelerate progress in this important area of drug discovery.

References

Comparing the efficacy of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of isoxazole-based compounds and their therapeutic potential.

This guide provides a comparative overview of the efficacy of (3-aryl-5-methylisoxazol-4-yl)methanol derivatives against various cancer cell lines. While direct experimental data for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is not extensively available in the public domain, this guide leverages published data on structurally similar isoxazole compounds to offer insights into their potential anticancer activities. The comparison includes data from different aryl substitutions to understand their structure-activity relationship and contrasts their performance with an alternative anticancer agent, Etoposide.

Efficacy of Isoxazole Derivatives: A Tabular Comparison

The cytotoxic activity of various (3-aryl-5-methylisoxazol-4-yl)methanol derivatives, which are precursors to more complex quinoline-isoxazole hybrids, has been evaluated in several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values denote higher potency.

Table 1: Cytotoxicity (IC50 in µM) of Isoxazole-Piperidine-1,2,3-Triazole Derivatives in Various Cancer Cell Lines [1]

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)IMR32 (Neuroblastoma)
4c 4.1 ± 1.24.4 ± 1.38.6 ± 2.23.2 ± 0.3
4f 4.5 ± 1.45.2 ± 1.69.3 ± 2.44.3 ± 0.5
Etoposide (Standard) 3.1 ± 0.22.3 ± 0.16.1 ± 0.52.51 ± 0.1

Data represents the mean ± standard deviation of two independent experiments.

Table 2: Cytotoxicity (IC50 in µM) of 5-(3-alkylquinolin-2-yl)-3-aryl Isoxazole Derivatives in Various Cancer Cell Lines [2][3]

CompoundA549 (Lung)COLO 205 (Colon)MDA-MB 231 (Breast)PC-3 (Prostate)
4n <12<12<12<12

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the studies of isoxazole derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isoxazole derivatives) and a positive control (e.g., Etoposide) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In cancer research, it is often used to determine the distribution of cells in different phases of the cell cycle.[8][9][10][11]

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time. After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Fixation: The cells are fixed by adding them dropwise to ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams were created using the DOT language.

G cluster_0 Experimental Workflow: Cell Viability (MTT) Assay A Seed Cancer Cells in 96-well Plate B Treat with Isoxazole Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) G->H

Caption: Workflow of the MTT assay for assessing cell viability.

G cluster_pathway PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation in cancer.[7][12][13][14][15] Many anticancer compounds, including isoxazole derivatives, are investigated for their potential to modulate this pathway and induce apoptosis.[16][17][18][19]

References

A Comparative Guide to the Reproducibility of Experiments with (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of isoxazole derivatives, with a focus on compounds structurally related to (3-(4--Fluorophenyl)-5-methylisoxazol-4-yl)methanol. Due to the limited publicly available experimental data for this specific molecule, this guide will focus on the broader class of 3-(4-fluorophenyl)-5-substituted isoxazole derivatives to provide a valuable reference for researchers in the field of drug discovery. The information presented herein is compiled from various studies to ensure a comprehensive overview of the structure-activity relationships and experimental reproducibility.

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a fluorophenyl group, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.

Comparative Anticancer Activity of 3-(4-Fluorophenyl)-5-substituted Isoxazole Derivatives

A study by Al-Ostoot et al. (2021) provides valuable insights into the anticancer activity of a series of novel fluorophenyl-isoxazole-carboxamide derivatives. The in vitro cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines, and their half-maximal inhibitory concentrations (IC50) were determined. This data allows for a direct comparison of the potency of different structural analogs.

Table 1: In Vitro Anticancer Activity (IC50, µg/mL) of Fluorophenyl-Isoxazole-Carboxamide Derivatives [4]

CompoundR GroupHep3BHepG2HeLaMCF-7
2a 2,4-dichlorophenyl7.66>5039.8063.10
2b 4-chlorophenyl11.60>50>50>50
2c 4-bromophenyl8.3241.68>50>50
2d 4-methylphenyl>50>5018.62>50
2e 4-methoxyphenyl10.24>50>50>50
2f 4-nitrophenyl5.7634.64>50>50
Doxorubicin (Positive Control)0.450.880.761.24

From this data, it is evident that the substitution at the 5-position of the isoxazole ring significantly influences the anticancer activity. Compound 2f , with a 4-nitrophenyl group, demonstrated the most potent activity against the Hep3B liver cancer cell line.[4] Furthermore, compounds 2a , 2c , and 2e also showed promising activity against this cell line.[4] In contrast, the tested compounds exhibited lower to no activity against the other cancer cell lines at the tested concentrations.

Further mechanistic studies on compound 2f revealed that it induced G2/M phase cell cycle arrest and shifted the cell death mechanism from necrosis to apoptosis in Hep3B cells.[4]

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. Below is a representative protocol for determining the in vitro anticancer activity of isoxazole derivatives using the MTS assay, based on the study by Al-Ostoot et al. (2021).

Protocol: In Vitro Cytotoxicity Screening by MTS Assay [4][5]

  • Cell Culture: Human cancer cell lines (e.g., Hep3B, HepG2, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2.6 x 10^4 cells/well and allowed to adhere for 72 hours until confluent.[5]

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO. Serial dilutions are made to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 500 µg/mL). The culture medium is replaced with fresh medium containing the test compounds, and the plates are incubated for 24 hours.[5]

  • MTS Assay: After the incubation period, 20 µL of MTS solution is added to each well and incubated for 2 hours at 37°C. The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Visualizing Experimental and Logical Frameworks

To better illustrate the experimental workflow and the potential mechanism of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Cell Culture (e.g., Hep3B) Seeding Cell Seeding (96-well plates) Culture->Seeding Adherence Adherence (72 hours) Seeding->Adherence Incubation Incubation with Compounds (24 hours) Adherence->Incubation Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Incubation MTS_Addition MTS Reagent Addition Incubation->MTS_Addition Incubation_MTS Incubation (2 hours) MTS_Addition->Incubation_MTS Absorbance Absorbance Measurement (490 nm) Incubation_MTS->Absorbance Viability Calculate % Viability Absorbance->Viability IC50 Determine IC50 Viability->IC50

Caption: Experimental workflow for in vitro cytotoxicity screening.

Signaling_Pathway cluster_cell Cancer Cell cluster_cycle Cell Cycle cluster_apoptosis Apoptosis Isoxazole (3-(4-Fluorophenyl)-5-R-isoxazole) Target Intracellular Target (e.g., Kinase, Tubulin) Isoxazole->Target Pathway Signaling Cascade Target->Pathway G2M_Arrest G2/M Arrest Pathway->G2M_Arrest Apoptosis_Induction Apoptosis Pathway->Apoptosis_Induction Cell_Proliferation Cell Proliferation Pathway->Cell_Proliferation

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, a compound commonly used in laboratory settings. Adherence to these procedural guidelines is essential for ensuring personal safety and environmental compliance. The following information is synthesized from safety data sheets of structurally related compounds and general best practices for laboratory chemical waste management.

Hazard Profile and Safety Precautions

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling.[2]
Respiratory Protection Use a NIOSH (US) or EN 143 (EU) approved respirator if working in a poorly ventilated area or if dusts or aerosols may be generated.[1][2]
Body Protection A laboratory coat or other protective clothing should be worn to prevent skin contact.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. Do not let this product enter drains.[1][2]

Experimental Protocol for Chemical Waste Neutralization (if applicable and feasible):

Note: This is a general guideline and may need to be adapted based on the specific reactivity of the compound. A small-scale test should always be performed first.

  • Preparation : Conduct the procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution : Slowly add the waste material to a large volume of a suitable solvent, such as methanol or ethanol, to dilute it.

  • Neutralization : While stirring, slowly add a neutralizing agent. The choice of agent depends on the reactive nature of the compound. For acidic or basic functionalities, a corresponding weak base or acid is recommended.

  • Verification : Test the pH of the resulting solution to ensure it is neutral.

  • Collection : Transfer the neutralized solution into a designated, labeled waste container.

Waste Collection and Storage:

  • Container : Use a clearly labeled, non-reactive, and sealable container for collecting the waste. The label should include the chemical name, concentration, and hazard symbols.

  • Segregation : Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.

  • Documentation : Maintain a log of the waste generated, including the amount and date of disposal.

Final Disposal:

  • Professional Disposal Service : All chemical waste, including empty containers, must be disposed of through a licensed hazardous waste disposal company.

  • Regulatory Compliance : Ensure that all disposal activities comply with local, state, and federal regulations.

Emergency Procedures

In the event of accidental exposure or spillage, follow these immediate steps:

IncidentFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[2]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][3]
Minor Spill For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed container for disposal. Ventilate the area and clean the spill site.[4]
Major Spill Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department and follow their established emergency protocols. Prevent the spill from entering drains or waterways.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B Always C Collect in a Labeled, Sealable Waste Container B->C After Use D Segregate from Incompatible Materials C->D E Store in a Secure, Designated Waste Area D->E Storage F Arrange for Pickup by a Licensed Disposal Service E->F Scheduled G Document Waste for Regulatory Compliance F->G Upon Pickup

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.